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{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Documentation Hub

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  • Product: {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid
  • CAS: 1211435-45-8

Core Science & Biosynthesis

Foundational

{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid chemical structure

An In-Depth Technical Guide to {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid: Synthesis, Characterization, and Potential Applications Introduction {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid represents a novel mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid: Synthesis, Characterization, and Potential Applications

Introduction

{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid represents a novel molecular scaffold integrating key pharmacophoric features: a tertiary N-aryl amide, an ether linkage, and a terminal carboxylic acid. This unique combination suggests potential for this compound as a versatile building block in medicinal chemistry and drug discovery. The N-phenylacetamide moiety is a component of various biologically active molecules, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The ethoxyacetic acid linker can impart favorable pharmacokinetic properties, such as improved solubility and the potential for specific interactions with biological targets.[6][7][8][]

This technical guide provides a comprehensive overview of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid, including its detailed chemical structure, a proposed synthetic pathway with a step-by-step experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Properties

The chemical structure of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid is characterized by a central ethoxyacetic acid backbone. The ether oxygen is substituted with a 2-(methyl(phenyl)amino)-2-oxoethyl group.

Systematic Name: {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol SMILES: CN(C(=O)COCC(=O)O)c1ccccc1 InChI Key: YJLXBGXNOOPXSW-UHFFFAOYSA-N

A table summarizing the key physicochemical properties is presented below.

PropertyValue
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6

Proposed Synthetic Pathway

The synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-N-methyl-N-phenylacetamide, via the acylation of N-methylaniline. The second step is a Williamson ether synthesis, where the chloroacetamide intermediate is reacted with a salt of glycolic acid to form the desired product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Williamson Ether Synthesis N-methylaniline N-methylaniline Intermediate 2-chloro-N-methyl-N-phenylacetamide N-methylaniline->Intermediate Chloroacetyl chloride, Pyridine, Chloroform Chloroacetyl_chloride Chloroacetyl_chloride Final_Product {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Intermediate->Final_Product Sodium glycolate, THF Glycolic_acid Glycolic_acid Base Sodium Hydride

Caption: Proposed two-step synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid.

Experimental Protocol

Part 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide

This procedure is adapted from established methods for the synthesis of N-substituted chloroacetamides.[10][11][12]

  • Reaction Setup: To a solution of N-methylaniline (10.7 g, 0.1 mol) and pyridine (9.5 g, 0.12 mol) in chloroform (100 ml), add the flask to an ice-water bath to maintain a temperature of 0-5 °C.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in chloroform (50 ml) dropwise to the stirred reaction mixture over 1 hour.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture successively with water (2 x 50 ml), 0.5 M HCl (2 x 50 ml), and 0.5 M NaOH (2 x 50 ml), followed by a final wash with distilled water (50 ml). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield colorless crystals of 2-chloro-N-methyl-N-phenylacetamide.

Part 2: Synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid

This step utilizes a Williamson ether synthesis approach.[13][14]

  • Preparation of Sodium Glycolate: In a separate flask, dissolve glycolic acid (7.6 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 ml). To this solution, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 0.1 mol) portion-wise under a nitrogen atmosphere. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium glycolate.

  • Ether Synthesis: Add the previously synthesized 2-chloro-N-methyl-N-phenylacetamide (18.4 g, 0.1 mol) to the suspension of sodium glycolate in THF.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. Extract the product into ethyl acetate (3 x 75 ml). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid.

Analytical Characterization

The structure of the synthesized {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, a singlet for the N-methyl protons, singlets for the two different methylene (-CH₂-) groups, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, the N-methyl carbon, and the two methylene carbons.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations of the amide and carboxylic acid, and C-O stretching of the ether linkage.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Biological and Pharmacological Significance

While the biological activity of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid has not been reported, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological properties.

Phenylacetamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] For instance, some N-phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.[2][3]

The ethoxyacetic acid moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles.[6][7][8][] Its inclusion can enhance aqueous solubility and provide a handle for further chemical modification or conjugation to other molecules.

Given these precedents, {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid could be a valuable starting point for the development of novel therapeutic agents. A plausible mechanism of action, based on related compounds, could involve the inhibition of key cellular signaling pathways implicated in cell proliferation and survival.

Putative_Mechanism cluster_pathway Putative Anticancer Mechanism Compound {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Target Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Cascade (e.g., Pro-survival Pathway) Target->Pathway Blocks Activation Apoptosis Apoptosis Pathway->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest Induces

Caption: A conceptual diagram of a potential anticancer mechanism of action.

Conclusion

{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid is a novel compound with a chemical structure that suggests significant potential for applications in drug discovery and development. This guide has provided a plausible and detailed synthetic route for its preparation, based on established chemical principles. The structural similarity of its constituent moieties to known bioactive molecules indicates that this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted.

References

  • Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

  • Goli-Garmroodi, F., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • Stanetty, P., et al. (1996). An Improved Synthesis of N-Alkoxy-α-Oxo-Arylacetamides. Organic Preparations and Procedures International. [Link]

  • Yuan, B., et al. (2011). 2-Chloro-N-methyl-N-phenylacetamide. PMC. [Link]

  • Ušćumlić, G. S., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Rakhimova, G. B., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • El-Sayed, N. N. E., et al. (2021). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. PrepChem.com. [Link]

  • Stanetty, P., et al. (1996). An Improved Synthesis of N-Alkoxy-α-Oxo-Arylacetamides. Taylor & Francis Online. [Link]

  • Amanote Research. (n.d.). A New Synthesis of N-Alkoxy-2-Ethoxyarylacetamides. Amanote Research. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal. [Link]

Sources

Exploratory

Difference between diglycolamide (DGA) and diglycolamic acid (DGAMA)

Technical Guide: Diglycolamide (DGA) vs. Diglycolamic Acid (DGAMA) Sub-title: Mechanistic Divergence, Coordination Chemistry, and Protocols for 4f/5f Element Separations Part 1: Executive Summary & Molecular Architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diglycolamide (DGA) vs. Diglycolamic Acid (DGAMA) Sub-title: Mechanistic Divergence, Coordination Chemistry, and Protocols for 4f/5f Element Separations

Part 1: Executive Summary & Molecular Architecture

The Core Distinction In the separation of trivalent actinides (An³⁺) and lanthanides (Ln³⁺), Diglycolamide (DGA) and Diglycolamic Acid (DGAMA) represent two opposing mechanistic poles derived from the same diglycolic backbone.

  • DGA (e.g., TODGA): A neutral extractant functioning via a solvation mechanism.[1] It extracts metal salts (e.g.,

    
    ) from high acidity  media (1–6 M HNO₃). It is the industry standard for partitioning minor actinides from High-Level Waste (HLW).
    
  • DGAMA: An acidic extractant (or chelator) functioning via a cation-exchange mechanism. It extracts metal ions by releasing protons (

    
    ), operating effectively at low acidity  (pH 2–4) or serving as a water-soluble stripping agent to reverse DGA extraction.
    

Structural Comparison

FeatureDiglycolamide (DGA)Diglycolamic Acid (DGAMA)
Functional Group Bis-amide (

)
Mono-amide / Mono-carboxylic acid
Charge State Neutral (Solvating agent)Anionic (Deprotonated

)
Binding Motif Tridentate (

)
Tridentate (

)
Extraction Regime High

(Anion Swing)
Low

(pH Swing)
Solubility Lipophilic (if alkyl chains

C8)
Hydrophilic (often aqueous complexant)

Part 2: Coordination Chemistry & Extraction Mechanics

The DGA Solvation Mechanism (High Acid)

DGAs, particularly TODGA (N,N,N',N'-tetraoctyldiglycolamide), act as "hard" oxygen donors. In high nitric acid, the high concentration of nitrate anions drives the formation of a neutral hydrophobic complex.

  • Reaction:

    
    
    
  • Key Insight: The extraction efficiency (

    
    ) increases with acidity due to the mass action of nitrate ions (salting-out effect), usually peaking around 3–4 M HNO₃.
    
The DGAMA Ion-Exchange Mechanism (Low Acid)

DGAMA derivatives possess an ionizable carboxylic acid. They function similarly to HDEHP but with the added chelation of the ether oxygen and amide group.

  • Reaction:

    
    
    
  • Key Insight: Extraction is suppressed at high acidity because the equilibrium shifts to the left (protonation of the ligand). DGAMA is often used to strip metals from DGA solvents or as a functional group on resins for chromatography at controlled pH.

Visualization: The Acid-Switch Workflow

ExtractionCycle cluster_mechanisms Mechanism Comparison Feed Feed Solution (High HNO3, An/Ln) Complex Loaded Organic [M(DGA)3(NO3)3] Feed->Complex Extraction (Solvation Mechanism) DGA_Solvent Organic Phase (TODGA + Modifier) DGA_Solvent->Complex Product Purified Metal (Aqueous) Complex->Product Stripping (Ion Exchange/Dissociation) Strip_Aq Stripping Phase (Low Acid / DGAMA) Strip_Aq->Product Complexes Metal DGA_Mech DGA: 3 O-Donors Neutral Complex Needs NO3- DGAMA_Mech DGAMA: 2 O-Donors + 1 Anionic O Releases H+ Suppressed by Acid

Figure 1: The "Acid Switch" workflow demonstrating how DGA extracts at high acidity while DGAMA (or low acid) facilitates stripping.

Part 3: Applications in Radiochemistry

Nuclear Waste Partitioning (HLW)
  • DGA (TODGA): The primary candidate for the EURO-GANEX and i-SANEX processes. It exhibits separation factors (

    
    ) of >2.5 for light lanthanides but struggles to separate Am from heavy lanthanides (Eu, Gd) without selective stripping agents.
    
  • DGAMA: Used as a water-soluble complexing agent (masking agent) in the aqueous phase to hold back specific impurities (e.g., Zr, Pd) or to strip actinides selectively at lower acidities.

Radiopharmaceuticals (Ac-225 & Lu-177)

In the production of medical isotopes, DGA-Resins (TODGA impregnated on Amberchrom) are critical.

  • Protocol Utility: Ac-225 is retained on DGA resin in HNO₃ (simulating DGA solvent extraction) while impurities (Ra-225, Fr-221) pass through.

  • DGAMA Role: While less common in commercial cartridges, DGAMA-functionalized silica is researched for "soft" elution steps where highly acidic stripping (required for TODGA) would damage the biological vector or the column matrix.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Lipophilic Diglycolamic Acid (DGAMA)

Objective: Synthesize N,N-dioctyldiglycolamic acid for comparison studies.

  • Reagents: Diglycolic anhydride (1 eq), Dioctylamine (1 eq), Triethylamine (catalyst), Dichloromethane (DCM).

  • Reaction:

    • Dissolve diglycolic anhydride in anhydrous DCM at 0°C.

    • Add dioctylamine dropwise under

      
       atmosphere.
      
    • Stir at Room Temperature (RT) for 6–12 hours. The anhydride ring opens: one side becomes the amide (

      
      ), the other becomes the free acid (
      
      
      
      ).
  • Workup:

    • Wash organic phase with 0.1 M HCl (to remove unreacted amine).

    • Wash with brine, dry over

      
      , and evaporate solvent.
      
  • Validation: FTIR should show distinct peaks for Carboxyl C=O (~1720 cm⁻¹) and Amide C=O (~1640 cm⁻¹).

Protocol B: Comparative Solvent Extraction (DGA vs. DGAMA)

Objective: Determine Distribution Ratios (


) for Europium (Eu-152 tracer).

Materials:

  • Organic Phase A: 0.1 M TODGA in n-dodecane + 5% 1-octanol (Phase modifier).

  • Organic Phase B: 0.1 M N,N-dioctyldiglycolamic acid in n-dodecane.

  • Aqueous Phase: Series of HNO₃ solutions (0.1 M to 6.0 M) spiked with Eu-152.

Step-by-Step:

  • Equilibration: Mix equal volumes (1 mL) of Organic and Aqueous phases in 2 mL Eppendorf tubes.

  • Agitation: Vortex for 30 minutes at 25°C. (Kinetics for DGA are fast; DGAMA may require longer if H-bonding aggregates form).

  • Separation: Centrifuge at 3000g for 5 minutes.

  • Analysis: Aliquot 100 µL from each phase and measure gamma activity using a NaI(Tl) or HPGe detector.

  • Calculation:

    
    
    

Expected Results:

  • DGA (Phase A):

    
     increases with acidity (D < 1 at 0.1 M HNO₃; D > 100 at 3 M HNO₃).
    
  • DGAMA (Phase B):

    
     decreases with acidity (D > 100 at pH 3; D < 0.1 at 1 M HNO₃).
    

Part 5: Data Summary

ParameterTODGA (DGA)N,N-Dioctyl DGAMA
Optimum Acidity 3.0 – 4.0 M HNO₃pH 2.0 – 4.0
Limiting Factor Third-phase formation (needs modifier)Gel formation / Solubility in aliphatics
Selectivity (Am/Eu) Moderate (~2.5)Low (often co-extracts)
Stripping Agent Dilute acid (0.01 M HNO₃) or ComplexantHigh acid (to protonate ligand)

References

  • Ansari, S. A., et al. (2012). Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. Chemical Reviews. Link

  • Sasaki, Y., et al. (2001). Extraction of Actinides(III) and Lanthanides(III) by N,N,N',N'-Tetraalkyldiglycolamides. Journal of Solvent Extraction and Ion Exchange. Link

  • Modolo, G., et al. (2015). The EURO-GANEX Process: Current Status of Flowsheet Development. Procedia Chemistry. Link

  • Horwitz, E. P., et al. (2005). Novel Extraction Chromatographic Resins Based on Tetraalkyldiglycolamides. Eichrom Technologies Whitepaper. Link

  • Zhu, Y., et al. (2010). Separation of Minor Actinides from High Level Waste by Diglycolamide-Based Extraction. Journal of Rare Earths. Link

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Thermodynamic Modeling of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic Acid

This guide details the solubility profile, thermodynamic modeling, and experimental characterization of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid . This compound, structurally identified as -methyl- -phenyl-diglyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic modeling, and experimental characterization of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid . This compound, structurally identified as


-methyl-

-phenyl-diglycolamic acid
, represents a critical class of amido-ether-acids used as pharmaceutical intermediates and ligands in hydrometallurgical extraction.

Executive Summary

The solubility behavior of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid is governed by the competing interactions of its three distinct functional domains: the hydrophilic carboxylic acid tail, the polar ether/amide core, and the hydrophobic


-methyl-

-phenyl terminus.

Literature data on phenyl-substituted diglycolamic acids (DGAs) indicates that the phenyl moiety drastically reduces solubility in non-polar aliphatic solvents (e.g.,


-dodecane) compared to alkyl-DGAs, while maintaining moderate-to-high solubility in polar protic solvents due to the carboxylic acid moiety. This guide provides the definitive framework for characterizing this molecule, utilizing the Apelblat  and van’t Hoff  models to predict process-scale behavior.

Molecular Architecture & Solubility Logic

To accurately predict and manipulate the solubility of this compound, one must understand the intramolecular forces at play.

Functional GroupContribution to SolubilitySolvent Interaction Mechanism
Carboxylic Acid (-COOH)Hydrophilic Primary driver for solubility in alcohols (MeOH, EtOH) and water (pH-dependent). Forms cyclic dimers in non-polar solvents.
Ether Linkage (-O-)Polar / H-Bond Acceptor Increases flexibility and solubility in aprotic polar solvents (Acetone, THF).
Tertiary Amide (-CON(Me)Ph)Polar / Aprotic The

-methyl substitution removes the H-bond donor capability of the amide, reducing lattice energy compared to secondary amides, potentially enhancing solubility in organic solvents.
Phenyl Ring (-Ph)Hydrophobic / Lipophilic Drastically decreases water solubility; enhances interaction with aromatic solvents (Toluene) and chlorinated solvents (DCM).

Critical Insight: Unlike unsubstituted phenyl-DGAs, the


-methyl group prevents strong intermolecular hydrogen bonding at the amide site. This typically results in a lower melting point and higher solubility in organic solvents compared to its non-methylated analog.

Experimental Methodology: Isothermal Saturation

The industry-standard protocol for determining the solubility of pharmaceutical intermediates is the Isothermal Saturation Method (Shake-Flask), validated by High-Performance Liquid Chromatography (HPLC).

Validated Protocol Steps
  • Preparation: Add excess solid {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (±0.05 K) for 24 hours using a magnetic stirrer.

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow particles to settle for 2 hours (isothermal).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm, corresponding to the phenyl chromophore).

Workflow Visualization

ExperimentalProtocol Prep Solvent + Excess Solid Equil Equilibration (T = Const, 24-48h) Prep->Equil Agitation Settle Phase Separation (Isothermal Settling) Equil->Settle Stop Stirring Sample Sampling (0.22 µm Filter) Settle->Sample Supernatant Analyze HPLC Analysis (UV 254nm) Sample->Analyze Dilution Analyze->Equil Deviation > 2%

Figure 1: Step-by-step workflow for the Isothermal Saturation Method with validation feedback loop.

Thermodynamic Modeling & Data Analysis

Once raw solubility data (mole fraction,


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to allow for process interpolation.
Modified Apelblat Equation

The Apelblat model is the gold standard for correlating solubility in polar/non-polar solvents, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive, solubility increases non-linearly with temperature, typical for this class of amides.
      
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).


  • Linear Plot: A plot of

    
     vs 
    
    
    
    should yield a straight line.
  • Significance:

    • 
       (Endothermic):  Solubility increases with temperature (Standard behavior for this molecule).
      
    • 
      :  The dissolution process is non-spontaneous at standard conditions, requiring thermal energy (heating) to drive high concentrations.
      

Solubility Landscape & Solvent Screening

Based on the structural analogs (Phenyl-DGA derivatives) and group contribution principles, the expected solubility profile is summarized below.

Comparative Solubility Table (Qualitative)
Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong H-bonding with COOH; dipole interaction with Amide.
Polar Aprotic Acetone, Ethyl AcetateModerate-High Dipole-dipole interactions; lack of H-bond network disruption.
Chlorinated Chloroform, DCMGood "Like dissolves like" interaction with the Phenyl-Amide core.
Aromatic TolueneModerate

interactions with the Phenyl ring.
Aliphatic

-Hexane, Dodecane
Very Low High polarity of the Amide/Acid groups opposes dissolution in non-polar alkanes.
Aqueous Water (pH 7)Low Hydrophobic Phenyl/Methyl groups dominate neutral pH behavior.
Aqueous (Basic) NaOH (0.1 M)Very High Deprotonation of COOH forms a soluble salt.
Thermodynamic Logic Diagram

SolubilityLogic Molecule {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Interaction_H H-Bonding (COOH Group) Molecule->Interaction_H Interaction_Pi Hydrophobic Effect (Phenyl Group) Molecule->Interaction_Pi Solvent_Polar Polar Solvents (MeOH, EtOH) Result_High High Solubility (Endothermic Dissolution) Solvent_Polar->Result_High Dominant Force Solvent_NonPolar Non-Polar Solvents (Hexane) Result_Low Precipitation / Low Solubility Solvent_NonPolar->Result_Low Polarity Mismatch Interaction_H->Solvent_Polar Matches Interaction_Pi->Solvent_NonPolar Matches

Figure 2: Mechanistic drivers of solubility for the target molecule in different solvent systems.

Process Implications for Purification

For researchers developing purification steps, the solubility differential suggests a Cooling Crystallization or Anti-Solvent Crystallization strategy.

  • Dissolution: Dissolve the crude solid in hot Ethanol or Ethyl Acetate (High Solubility).

  • Filtration: Filter hot to remove mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool from 60°C to 5°C. The temperature dependence (Apelblat

      
       term) typically drives recovery.
      
    • Method B (Anti-solvent): Slowly add

      
      -Heptane  or Water  (if using water-miscible solvent) to induce supersaturation.
      
  • Result: The hydrophobic phenyl group ensures the molecule crystallizes out cleanly when the solvent polarity is lowered (by adding heptane) or when temperature drops.

References

  • Ravi, J. et al. (2012). Diglycolamic acid for the mutual separation of lanthanides and actinides from dilute nitric acid solution. New Journal of Chemistry. Link

    • Relevance: Establishes the solubility limitations of phenyl-substituted diglycolamic acids in organic diluents.
  • Sasaki, Y. et al. (2007). Extraction Behavior and Separation of Lanthanides with a Diglycolamic Acid Derivative. Analytical Sciences. Link

    • Relevance: Provides comparative solubility trends for alkyl vs.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Methyl(phenyl)amino)-2-oxoacetic acid. Link

    • Relevance: Safety and handling data for the structural analog (N-methyl-N-phenyl-oxanilic acid).
  • Apelblat, A. & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

    • Relevance: Foundational paper for the Apelblat equ

Protocols & Analytical Methods

Method

Protocol for synthesizing {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid

Application Note: High-Efficiency Synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic Acid Executive Summary This application note details a robust, scalable protocol for synthesizing {2-[Methyl(phenyl)amino]-2-oxoe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic Acid

Executive Summary

This application note details a robust, scalable protocol for synthesizing {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid (also known as


-methyl-

-phenyl-diglycolamic acid). This compound serves as a critical intermediate in the development of heterobifunctional ligands, PROTAC® linkers, and metal chelators for lanthanide extraction.

The method utilizes a nucleophilic ring-opening of diglycolic anhydride by


-methylaniline. Unlike complex alkylation strategies (e.g., Williamson ether synthesis), this route offers high atom economy, mild conditions, and a self-validating purification workflow based on acid-base extraction logic.

Scientific Foundation & Mechanism

Mechanistic Insight

The synthesis relies on the nucleophilic attack of the secondary amine (


-methylaniline) on one of the carbonyl carbons of diglycolic anhydride.
  • Driving Force: The relief of ring strain in the 6-membered anhydride and the formation of a stable amide bond.

  • Regioselectivity: Since diglycolic anhydride is symmetric (

    
    ), attack at either carbonyl yields the same product.
    
  • Kinetics: The reaction is generally fast at room temperature in aprotic polar solvents (DCM, THF) due to the enhanced electrophilicity of the anhydride carbonyls.

Reaction Scheme

ReactionScheme Anhydride Diglycolic Anhydride (C4H4O4) Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Amine (DCM, 25°C) Amine N-Methylaniline (C7H9N) Amine->Intermediate Product {2-[Methyl(phenyl)amino]- 2-oxoethoxy}acetic acid Intermediate->Product Ring Opening (H-transfer)

Figure 1: Reaction pathway demonstrating the nucleophilic ring-opening mechanism.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
Diglycolic Anhydride 116.071.1Electrophile

-Methylaniline
107.151.0Nucleophile
Dichloromethane (DCM) -SolventMedium75-09-2
Triethylamine (Et

N)
101.190.1Catalyst (Optional)121-44-8

Equipment:

  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).

  • Rotary Evaporator.[4]

  • Separatory funnel (500 mL).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 250 mL RBF and purge with Nitrogen.

  • Dissolve Diglycolic Anhydride (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

    • Note: A slight excess of anhydride ensures complete consumption of the amine, which is harder to remove than the hydrolyzed anhydride byproduct.

  • Add catalytic Triethylamine (0.1 equiv) if the reaction is slow, though often unnecessary for reactive secondary amines.

Step 2: Addition

  • Cool the solution to 0°C (ice bath) to control exothermicity.

  • Add

    
    -Methylaniline  (1.0 equiv) dropwise over 10 minutes.
    
  • Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The anhydride spot will diminish, and a new polar spot (product) will appear.

Step 3: Workup (The "Self-Validating" Purification) This step exploits the acidity of the product to separate it from neutral impurities and starting materials.

  • Evaporation: Concentrate the reaction mixture to

    
    20% volume.
    
  • Dilution: Redissolve in Ethyl Acetate (EtOAc).

  • Acid Wash (Remove Amine): Wash the organic layer with 1M HCl (

    
     mL).
    
    • Logic: Protonates any unreacted

      
      -methylaniline, forcing it into the aqueous phase.
      
  • Base Extraction (Isolate Product): Extract the organic layer with saturated aqueous NaHCO

    
     (
    
    
    
    mL).
    • Critical Step: The product (carboxylic acid) converts to its sodium salt and moves to the aqueous layer. Neutral impurities (bis-amides) stay in the organic layer.

  • Acidification & Recovery:

    • Take the combined aqueous NaHCO

      
       extracts.
      
    • Cool to 0°C.

    • Carefully acidify with 6M HCl to pH

      
      2. The product will precipitate or oil out.
      
  • Final Extraction: Extract the acidified aqueous phase with EtOAc (

    
     mL).
    
  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo.
    
Purification Flowchart

PurificationLogic Crude Crude Reaction Mix (Product + Excess Anhydride + Trace Amine) Dissolve Dissolve in EtOAc Wash with 1M HCl Crude->Dissolve Phase1 Phase Separation 1 Dissolve->Phase1 AqWaste1 Aqueous Waste (Amine-HCl salts) Phase1->AqWaste1 Aqueous OrgLayer1 Organic Layer (Product + Neutral Impurities) Phase1->OrgLayer1 Organic ExtractBase Extract with sat. NaHCO3 OrgLayer1->ExtractBase Phase2 Phase Separation 2 ExtractBase->Phase2 OrgWaste Organic Waste (Bis-amides, Neutrals) Phase2->OrgWaste Organic AqProduct Aqueous Layer (Product Carboxylate) Phase2->AqProduct Aqueous Acidify Acidify to pH 2 Extract with EtOAc AqProduct->Acidify FinalProd Pure Product (White Solid/Oil) Acidify->FinalProd

Figure 2: Acid-base extraction workflow ensuring removal of unreacted amine and neutral byproducts.

Characterization Standards

To validate the synthesis, the following analytical data should be obtained.

  • Physical State: White crystalline solid or viscous colorless oil (crystallizes upon standing).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 (s, 1H, -COOH ) – Disappears on D
      
      
      
      O shake.
    • 
       7.20–7.50 (m, 5H, Aromatic).
      
    • 
       4.05 (s, 2H, -O-CH 
      
      
      
      -COOH).
    • 
       3.90 (s, 2H, -N-CO-CH 
      
      
      
      -O-).
    • 
       3.18 (s, 3H, N-CH 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 223.08
      
    • Observed

      
      : 224.1
      
    • Observed

      
      : 222.1
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of anhydride before reaction.Ensure reagents are dry; use anhydrous DCM.
Product is Oily Residual solvent or rotameric mixture.Triturate with diethyl ether/hexanes to induce crystallization.[4] Dry under high vacuum for 12h.
Impurity: Diacid Excess anhydride hydrolyzed during workup.The diacid (diglycolic acid) is very water-soluble. Ensure the final EtOAc extraction is performed efficiently; the diacid tends to stay in the water while the phenyl-containing product moves to organic.

References

  • General Anhydride Opening Protocol: Organic Syntheses. (1961). N-Phenylmaleimide (Protocol for opening cyclic anhydrides with aniline). Org.[3][5][6] Synth., 41, 93. Retrieved from [Link]

  • Diglycolamic Acid Ligands: Forschungszentrum Jülich. (2023). Synthesis and evaluation of new modified diglycolamides. Retrieved from [Link]

  • Reaction Mechanism: Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction Strategies for Actinide Partitioning

Executive Summary The separation of minor actinides (MA: Am, Cm, Np) from lanthanides (Ln) is the "Holy Grail" of nuclear chemical engineering. It is critical for two distinct but overlapping fields: Nuclear Waste Manage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of minor actinides (MA: Am, Cm, Np) from lanthanides (Ln) is the "Holy Grail" of nuclear chemical engineering. It is critical for two distinct but overlapping fields:

  • Nuclear Waste Management: Closing the fuel cycle by partitioning minor actinides for transmutation, thereby reducing the long-term radiotoxicity of high-level waste (HLW) from 100,000 years to <500 years.

  • Radiopharmaceuticals: Purifying alpha-emitting isotopes (e.g.,

    
    Ac, 
    
    
    
    Th) from irradiated targets for Targeted Alpha Therapy (TAT), where lanthanide impurities can disastrously compete for chelator binding sites in vivo.

This guide moves beyond standard PUREX chemistry to detail Advanced Partitioning , specifically focusing on the ALSEP (Actinide-Lanthanide SEParation) and SANEX-like chemistries. These methods exploit subtle differences in the coordination chemistry of f-elements to achieve high separation factors (


) previously thought impossible in industrial conditions.

Theoretical Framework: The "Hard-Soft" Dilemma

The fundamental challenge in An(III)/Ln(III) separation is their almost identical ionic radii and charge densities. Both form hard trivalent cations in solution.

The Selectivity Mechanism

Standard ligands like TBP (Tri-butyl phosphate) or HDEHP rely on electrostatic interactions with "hard" oxygen donors. These ligands cannot effectively discriminate between Am(III) and Eu(III).

To achieve separation, we must exploit the covalency of the actinide 5f orbitals compared to the lanthanide 4f orbitals.

  • Soft-Donor Ligands (N-donors): Ligands containing soft nitrogen or sulfur atoms (e.g., BTP, BTBP) interact more strongly with the slightly softer 5f orbitals of actinides via back-bonding.

  • The "Reverse TALSPEAK" Effect: In the ALSEP process, we use a "tug-of-war" between a neutral solvating extractant (pulls both) and an acidic extractant (holds Ln back during stripping).

Comparative Analysis of Extraction Systems

The following table summarizes the evolution of extraction technologies, highlighting the shift from co-extraction to selective partitioning.

FeaturePUREX (Baseline)TRUEX (Recovery)SANEX (Partitioning)ALSEP (Integrated)
Primary Ligand TBPCMPO + TBPCyMe4-BTBP or BTPT2EHDGA + HEH[EHP]
Diluent Kerosene/DodecaneDodecaneOctanol/Cyclohexanonen-Dodecane
Target U, PuAll An + LnAn(III) onlyAn(III) / Ln(III) separation
Mechanism Solvation (O-donor)Chelation (O-donor)Covalency (N-donor)Solvation + Cation Exchange
Selectivity (

)
~1 (No separation)~1 (Co-extraction)>100 >30 - 50
Kinetics FastFastSlow (requires phase transfer catalyst)Fast

Core Protocol: ALSEP Chemistry Bench-Scale Demonstration

This protocol details the Actinide-Lanthanide SEParation (ALSEP) process. Unlike the SANEX process, which often requires polar diluents or suffers from slow kinetics, ALSEP uses commercially available ligands in aliphatic diluents, making it highly scalable and relevant for both waste processing and medical isotope purification.

Reagents and Solvent Preparation[1][2][3]

Safety Note: All manipulations involving actinides (


Am, 

Cm) must be performed in a negative-pressure glovebox or fume hood with appropriate alpha-containment protocols.
  • Organic Phase (The Solvent):

    • Extractant A (Neutral): 50 mM T2EHDGA (

      
      -tetra(2-ethylhexyl)diglycolamide).
      
    • Extractant B (Acidic): 0.75 M HEH[EHP] (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester).[1]

    • Diluent: n-Dodecane.[1][2][3]

    • Preparation: Dissolve Extractant A and B in n-dodecane. Pre-equilibrate with 3 M HNO

      
       to prevent volume changes during extraction.
      
  • Aqueous Phase (The Feed):

    • Matrix: 3 M HNO

      
      .[3]
      
    • Tracers:

      
      Am (Actinide tracer) and 
      
      
      
      Eu (Lanthanide tracer).
    • Carrier: 0.1 mM Eu(NO

      
      )
      
      
      
      (to simulate macroscopic lanthanide load).
  • Stripping Solution (The Partitioning Agent):

    • Buffer: 0.05 M Citrate or Acetate buffer adjusted to pH 3.0.

    • Complexant: 0.01 M DTPA (Diethylenetriaminepentaacetic acid) – Optional, enhances separation.

Experimental Workflow
Step 1: Co-Extraction (Loading)
  • Combine 1.0 mL of Organic Phase and 1.0 mL of Aqueous Feed in a 2 mL centrifuge tube (Phase Ratio O:A = 1:1).

  • Vortex vigorously for 10 minutes at 25°C. Note: DGA kinetics are fast, but HEH[EHP] equilibration can be viscosity-dependent.

  • Centrifuge at 3000

    
     g for 2 minutes to ensure complete phase separation.
    
  • Assay: Remove 100

    
    L of each phase for radiometric analysis (Gamma spectroscopy for 
    
    
    
    Am/
    
    
    Eu).
    • Expectation: Both Am and Eu are quantitatively extracted (

      
      ) into the organic phase by the T2EHDGA.
      
Step 2: High-Acid Scrub
  • Remove the remaining aqueous phase (raffinate).

  • Add 1.0 mL of fresh 3 M HNO

    
     to the loaded organic phase.
    
  • Vortex for 5 minutes; Centrifuge; Separate.

    • Purpose: Removes co-extracted acid and non-lanthanide fission products (e.g., Zr, Mo) or impurities.

Step 3: Selective Actinide Stripping (The Critical Step)
  • Contact the scrubbed organic phase with 1.0 mL of the Stripping Solution (pH 3.0 Citrate).

  • Vortex for 10 minutes; Centrifuge.

  • Assay: Analyze both phases.

    • Mechanism:[4][5] At pH 3.0, the acidic extractant (HEH[EHP]) deprotonates and forms strong complexes with Lanthanides (Eu), holding them in the organic phase. The Actinides (Am), which have a lower affinity for the phosphonic acid at this pH, are stripped into the aqueous phase by the citrate/DTPA.

Data Analysis & Validation

Calculate the Distribution Ratio (


) and Separation Factor (

) for the stripping step:




Target Metrics for Success:

  • Extraction Step:

    
    , 
    
    
    
    (Both extracted).
  • Stripping Step:

    
     (Eu stays organic), 
    
    
    
    (Am goes aqueous).
  • Result: A clean aqueous stream of Actinides.

Process Visualization

The ALSEP Logic Flow

This diagram illustrates the "Reverse TALSPEAK" logic utilized in the ALSEP protocol.

ALSEP_Process Feed Feed (3M HNO3 + An + Ln) Extraction 1. Co-Extraction (High Acidity) Feed->Extraction Solvent Solvent (DGA + HEH[EHP]) Solvent->Extraction Raffinate Raffinate (Fission Products) Extraction->Raffinate LoadedSolvent Loaded Solvent (An + Ln) Extraction->LoadedSolvent An + Ln Extracted Strip 2. Selective Strip (pH 3.0 Citrate) LoadedSolvent->Strip AnProduct Aqueous Product (Actinides: Am/Cm) Strip->AnProduct An Stripped (Low affinity to HEH[EHP]) LnWaste Organic Waste (Lanthanides: Eu/Nd) Strip->LnWaste Ln Retained (High affinity to HEH[EHP])

Caption: ALSEP Process Flow. High acidity drives co-extraction; pH adjustment drives selective actinide stripping.

Molecular Mechanism

The "Tug-of-War" between the neutral DGA and acidic HEH[EHP].

Mechanism cluster_HighAcid High Acid (Extraction) cluster_LowAcid Low Acid/pH 3 (Stripping) M1 Metal (An/Ln) DGA1 DGA (Neutral) DGA1->M1 Strong Solvation HEH1 HEH[EHP] (Protonated) HEH1->M1 No Interaction M2 Lanthanide (Eu) M3 Actinide (Am) HEH2 HEH[EHP] (Deprotonated) HEH2->M2 Strong Ionic Bond (Retains Ln) HEH2->M3 Weak Interaction (Releases An)

Caption: Mechanistic shift. High acid favors DGA solvation; Low acid activates HEH[EHP] cation exchange, preferentially binding Lanthanides.

Troubleshooting & Optimization

Third Phase Formation

A critical failure mode in LLE is the formation of a third, heavy organic phase rich in metal-ligand complexes, which can cause criticality hazards or process failure.

  • Cause: High metal loading exceeds the solubility of the complex in the aliphatic diluent.

  • Solution:

    • Phase Modifiers: Do NOT use octanol in ALSEP (it interferes with HEH[EHP]).

    • Limit Loading: Ensure metal concentration in the organic phase does not exceed 10-15 mM for this specific solvent composition.

    • Temperature: Maintain T > 20°C. Cold temperatures promote phase splitting.

Kinetics

While DGA extraction is fast (<1 min), the stripping step involving HEH[EHP] can be slower due to the steric bulk of the ligands.

  • Optimization: If

    
     in the strip section is lower than expected (Ln leaking into product), increase contact time to 15 minutes or increase temperature to 35°C to accelerate the ligand exchange rate.
    

References

  • Lumetta, G. J., et al. (2014). "Actinide Lanthanide Separation Process – ALSEP."[3] Solvent Extraction and Ion Exchange. Link

  • Modolo, G., et al. (2012). "Development and demonstration of a new SANEX partitioning process for selective actinide(III)/lanthanide(III) separation." Radiochimica Acta. Link

  • Gelis, A. V., & Lumetta, G. J. (2014). "Actinide Lanthanide Separation Process—ALSEP."[6] Industrial & Engineering Chemistry Research. Link

  • Magnusson, D., et al. (2009). "Demonstration of a SANEX process in centrifugal contactors using the CyMe4-BTBP molecule on a genuine fuel solution." Solvent Extraction and Ion Exchange. Link

  • Braley, J. C., et al. (2013). "Chemistry of the ALSEP Process." Pacific Northwest National Laboratory Report. Link

Sources

Method

Synthesis of PROTAC Linkers Using Diglycolic Acid Monoamides

Application Note: AN-PRO-042 Abstract & Introduction Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a Protein of Interest (POI), triggering its ubiquitina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PRO-042

Abstract & Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a Protein of Interest (POI), triggering its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5][6][][8] While ligand selection determines specificity, the linker governs the physicochemical properties (solubility, permeability) and the spatial orientation required for ternary complex formation.[6][8]

This guide details the synthesis of Diglycolic Acid (DGA) linkers via a monoamide intermediate. Unlike standard alkyl chains (lipophilic) or long PEG chains (highly flexible), DGA offers a unique "Goldilocks" profile:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbon-only chains.

  • Length/Rigidity: It provides a short (approx. 7–9 Å), semi-rigid spacer that reduces the entropic penalty of binding compared to longer PEG chains.

  • Desymmetrization: The primary synthetic challenge is converting the symmetrical diglycolic acid into a non-symmetrical linker connecting two different ligands.

Rationale: Why Diglycolic Acid?

The choice of linker significantly impacts the "Degrader Score."[1] The table below compares DGA against common alternatives.

Table 1: Comparative Linker Properties
FeatureAlkyl Chain (C5)PEG Chain (PEG-2)Diglycolic Acid (DGA)
Hydrophilicity Low (Lipophilic)HighModerate-High
Rigidity High (if saturated)Low (High entropy)Moderate (Ether restriction)
H-Bond Acceptors 033 (1 Ether + 2 Amides)
Metabolic Stability HighSusceptible to oxidationHigh (Ether is stable)
Synthesis Focus Linear couplingMonoprotection requiredAnhydride Desymmetrization

Strategic Workflow: The Anhydride Route

The most robust method to desymmetrize diglycolic acid is via Diglycolic Anhydride . Direct mono-amidation of the di-acid often leads to statistical mixtures (di-acid, mono-amide, di-amide) that are difficult to purify. The anhydride route forces a 1:1 reaction stoichiometry.

Diagram 1: Synthesis Workflow

PROTAC_Workflow DGA Diglycolic Acid (Symmetrical) Anhydride Diglycolic Anhydride (Activated Cyclic) DGA->Anhydride Dehydration (Ac2O, Reflux) Monoamide Monoamide Intermediate (Free Carboxylic Acid) Anhydride->Monoamide Ring Opening (Nucleophilic Attack) Amine1 Ligand A-NH2 (POI or E3 Ligand) Amine1->Monoamide PROTAC Final PROTAC (Heterobifunctional) Monoamide->PROTAC Amide Coupling (HATU/DIPEA) Amine2 Ligand B-NH2 (Complementary Ligand) Amine2->PROTAC

Caption: Stepwise desymmetrization of diglycolic acid via anhydride ring opening to form the critical monoamide intermediate.

Detailed Protocols

Protocol A: Synthesis of Diglycolic Anhydride

Note: Diglycolic anhydride is commercially available, but in-house synthesis ensures freshness, as anhydrides hydrolyze over time.

Reagents: Diglycolic acid (1.0 eq), Acetic anhydride (excess). Safety: Acetic anhydride is lachrymatory and corrosive. Work in a fume hood.

  • Setup: Place diglycolic acid (e.g., 5.0 g) in a round-bottom flask.

  • Reaction: Add acetic anhydride (15 mL). Attach a reflux condenser.

  • Heating: Heat to reflux (approx. 140°C) for 2–3 hours. The solid acid will dissolve, forming a clear solution.

  • Concentration: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.

  • Crystallization: The residue will solidify upon cooling. Recrystallize from dry toluene or chloroform if necessary.

  • Storage: Store in a desiccator. Moisture will revert it to the di-acid.

Protocol B: Desymmetrization (Ring Opening) – Critical Step

This step dictates the yield. The reaction involves a nucleophilic attack by the amine (Ligand A) on the anhydride carbonyl.

Reagents:

  • Diglycolic Anhydride (1.1 – 1.2 eq)

  • Ligand A-NH₂ (1.0 eq) [E.g., Thalidomide-amine or VHL-amine]

  • Base: DIPEA (Diisopropylethylamine) (1.5 – 2.0 eq)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve Ligand A-NH₂ and DIPEA in anhydrous THF/DCM.

  • Addition: Add Diglycolic Anhydride (solid or dissolved in minimal solvent) to the stirring amine solution at Room Temperature (RT).

    • Expert Tip: Do not heat initially. High heat can drive the formation of the cyclic imide (double reaction) depending on the amine's sterics.

  • Monitoring: Stir for 2–12 hours. Monitor by LC-MS. You should see the disappearance of the amine and the appearance of the Monoamide mass (M+1).

  • Workup (The "Acid-Base" Purification):

    • Since the product is a Carboxylic Acid , you can purify without a column.

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: Wash with 1N HCl (or citric acid) to remove excess DIPEA and unreacted amine (if basic). Caution: Ensure your product doesn't precipitate.

    • Extraction: Extract the organic layer with Saturated NaHCO₃ (aq). The Product (Acid) moves to the Aqueous layer; non-acidic impurities stay in Organic.

    • Isolation: Separate layers. Acidify the Aqueous layer carefully with 1N HCl to pH ~3.

    • Recovery: Extract the cloudy acidic aqueous layer with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

    • Result: High-purity Monoamide ready for the next step.

Protocol C: Final Coupling (PROTAC Assembly)

Now that you have the Monoamide (Linker-Ligand A), you couple it to Ligand B.

Reagents:

  • Monoamide Intermediate (1.0 eq)

  • Ligand B-NH₂ (1.0 – 1.2 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMSO (dry)

Procedure:

  • Activation: Dissolve Monoamide and DIPEA in DMF. Add HATU. Stir for 5 mins to form the activated ester.

  • Coupling: Add Ligand B-NH₂.

  • Reaction: Stir at RT for 1–4 hours.

  • Purification: Since the final PROTAC is often high molecular weight and complex, purification via Preparative HPLC (Reverse Phase C18) is recommended.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Troubleshooting & Optimization Logic

Diagram 2: Purification Decision Tree

Purification_Logic Start Reaction Complete? Solubility Is Product Water Soluble? Start->Solubility AcidBase Can use Acid/Base Extraction? Solubility->AcidBase No (Lipophilic) Prep Use Prep HPLC (C18) Solubility->Prep Yes (Hydrophilic) Flash Use Flash Column (DCM/MeOH) AcidBase->Flash If purity < 90%

Caption: Decision matrix for isolating the monoamide intermediate based on solubility profiles.

Common Issues:
  • Imide Formation: If you observe a mass of [Product - 18], the monoamide has cyclized back into a cyclic imide.

    • Fix: Lower reaction temperature during ring opening. Avoid strong heating during workup.

  • Poor Solubility: If the Monoamide precipitates during the acid wash (Protocol B).

    • Fix: Use a more polar organic solvent for extraction (e.g., 10% MeOH in DCM) instead of EtOAc.

  • Hygroscopic Anhydride: Old anhydride yields di-acid impurities.

    • Fix: Resublime or recrystallize diglycolic anhydride before use.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • Maple, H. J., et al. (2019). "Development of a Database of PROTAC Degraders." Bioorganic & Medicinal Chemistry. (Cited for physicochemical property analysis of linkers).[1][3][5][6][]

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design."

  • MedChemExpress. "Diglycolic acid | PROTAC Linker." Link

  • Enamine. "Building blocks and linkers for PROTAC synthesis." Link

Sources

Application

Solvent extraction of Rare Earth Elements (REEs) using DGAMA derivatives

Application Note: AN-REE-042 Solvent Extraction of Heavy Rare Earth Elements (HREEs) Using DGAMA Derivatives ( -Dialkyl Diglycolamic Acids) Executive Summary This guide details the application of -dialkyl diglycolamic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-REE-042

Solvent Extraction of Heavy Rare Earth Elements (HREEs) Using DGAMA Derivatives ( -Dialkyl Diglycolamic Acids)

Executive Summary

This guide details the application of


-dialkyl diglycolamic acid (DGAMA)  derivatives—specifically DODGAA (

-dioctyldiglycolamic acid)
—for the selective extraction of Rare Earth Elements (REEs).[1][2]

Unlike neutral diglycolamides (like TODGA) which extract via solvation mechanisms at high acidity, DGAMA derivatives function as cation exchangers (acidic extractants). They exhibit superior selectivity for Heavy REEs (HREEs) (e.g., Lutetium, Yttrium, Dysprosium) over Light REEs (LREEs), making them critical for:

  • Permanent Magnet Recycling: Separating Dysprosium (Dy) from Neodymium (Nd).

  • Radiopharmaceutical Purity: Isolating medical isotopes like

    
     (Lutetium) or 
    
    
    
    (Yttrium) from target matrices.
  • Green Chemistry: Being CHON-based (Carbon, Hydrogen, Oxygen, Nitrogen), they are fully incinerable, eliminating the phosphorus waste associated with traditional P507/P204 extractants.

Chemical Basis & Mechanism[2][3]

The "Tridentate" Pincer

DGAMA derivatives bridge the gap between carboxylic acids and amides. The ligand coordinates to the metal ion (


) in a tridentate fashion through:
  • The Carboxyl oxygen (deprotonated).

  • The Ether oxygen (bridge).

  • The Amide carbonyl oxygen.[3]

Extraction Mechanism (Cation Exchange)

The extraction follows a proton-exchange mechanism, driven by pH. As the aqueous pH increases, extraction efficiency increases.[4]



  • 
     : The protonated DGAMA extractant in the organic phase.
    
  • 
     : The charge-neutral metal-ligand complex.[3]
    

This mechanism allows for Stripping (back-extraction) simply by contacting the loaded organic phase with high-concentration acid, reversing the equilibrium.

Mechanistic Pathway Diagram

The following diagram illustrates the coordination and phase transfer logic.

G Aqueous Aqueous Phase (Ln3+, Low Acid) Interface Interface (Proton Exchange) Aqueous->Interface Diffusion of Ln3+ Interface->Aqueous Release of H+ Organic Organic Phase (Ln-DGAMA Complex) Interface->Organic Formation of Ln(L)3 + 3H+ Stripping Stripping Phase (High Acid, Ln3+ Recovery) Organic->Stripping Contact with High [H+] Stripping->Aqueous Regenerated Extractant (HL)

Figure 1: Cation exchange mechanism of DGAMA derivatives. The process is driven by pH swing.[3]

Experimental Protocols

Protocol A: Solvent Preparation

Objective: Prepare a stable 0.1 M DODGAA organic phase. Safety: Perform in a fume hood. Dodecane is flammable.

  • Extractant: Weigh

    
    -dioctyldiglycolamic acid (DODGAA) .
    
    • Note: If DODGAA is not commercially available, it is synthesized via the reaction of diglycolic anhydride with dioctylamine.

  • Diluent: Use

    
    -Dodecane  or Kerosene  (low aromatic).
    
  • Modifier (Optional): While DODGAA is generally soluble, adding 5% v/v 1-Octanol or Isodecanol can prevent "third phase" formation (phase splitting) at high metal loadings.

  • Mixing: Dissolve the calculated mass of DODGAA in the diluent to achieve a 0.1 mol/L concentration. Sonicate for 10 minutes to ensure complete dissolution.

Protocol B: Batch Extraction (Determination of Values)

Objective: Quantify the Distribution Ratio (


) and Separation Factor (

).

Step-by-Step Methodology:

  • Feed Preparation: Prepare a mixed REE standard solution (e.g., La, Nd, Dy, Lu) at 1 mM each in 0.1 M HNO

    
      (maintain pH 
    
    
    
    1.0–1.5).
    • Critical: If pH is too low (< 0.5), DGAMA will not extract efficiently. If pH is too high (> 3.0), REEs may hydrolyze.

  • Phase Contact: In a centrifugation tube, combine the Organic Phase (Protocol A) and Aqueous Feed in a 1:1 volume ratio (e.g., 2 mL each).

  • Equilibration: Shake mechanically at 25°C for 30 minutes .

    • Insight: Kinetics for DGAMA are fast; equilibrium is typically reached within 10 minutes, but 30 minutes ensures consistency.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clean phase separation.

  • Analysis:

    • Remove the aqueous phase (Raffinate).

    • Measure REE concentration in the Raffinate using ICP-OES or ICP-MS .

    • Mass Balance: Calculate Organic concentration:

      
      .
      
  • Calculation:

    • Distribution Ratio:

      
      
      
    • Separation Factor (

      
      ) between Metal A and B: 
      
      
      
Protocol C: Stripping & Recovery

Objective: Recover the REEs and regenerate the solvent.

  • Stripping Agent: Prepare 3.0 M HNO

    
      or 1.0 M HCl .
    
  • Contact: Mix the Loaded Organic Phase with the Stripping Agent at an O:A ratio of 1:1 .

  • Equilibration: Shake for 15 minutes.

  • Result: The high proton concentration forces the equilibrium to the left (see Eq 1), releasing

    
     into the aqueous phase and regenerating 
    
    
    
    .

Performance Data & Separation Factors

The following table summarizes typical performance metrics for DODGAA compared to the industrial standard P507 (EHEHPA). Note the superior selectivity for heavy elements.[2][5]

ParameterP507 (Industrial Std)DODGAA (DGAMA Derivative)Advantage
Mechanism Cation Exchange (P-O bond)Cation Exchange (Amide/Carboxyl)Incinerable (No Phosphorus)
HREE Selectivity ModerateHigh Better for Dy/Lu recovery
Separation Factor (

)
~10

>10

Extreme separation of Heavy vs Light
Stripping Acid High conc. (4-6M)Moderate conc. (1-3M)Lower operational cost
Kinetics FastFastComparable throughput
Separation Workflow Diagram

This workflow demonstrates a typical "Group Separation" where HREEs are selectively pulled from a mixed feed.

Process Feed Mixed REE Feed (La, Nd, Dy, Lu) pH 1.5 Extraction Extraction Stage Solvent: 0.1M DODGAA Feed->Extraction Scrubbing Scrubbing Stage (Remove co-extracted LREEs) Extraction->Scrubbing Loaded Organic Raffinate Raffinate (La, Nd - LREEs) Extraction->Raffinate Aqueous Out Stripping Stripping Stage (3M HNO3) Scrubbing->Stripping Pure HREE Organic Product Product Solution (Dy, Lu - HREEs) Stripping->Product Aqueous Product Recycle Regenerated Solvent Stripping->Recycle Solvent Recycle Recycle->Extraction

Figure 2: Process flow for separating Heavy REEs from Light REEs using DODGAA.

Troubleshooting & Optimization (Expert Insights)

Gel Formation (The "Third Phase")
  • Symptom: A third, gel-like layer forms between the organic and aqueous phases.

  • Cause: The metal-ligand complex

    
     has limited solubility in pure dodecane at high loading.
    
  • Solution: Increase the temperature to 40°C or add a phase modifier (5-10% 1-Octanol or TBP). Note: Modifiers may slightly reduce

    
     values.
    
pH Sensitivity
  • Observation: Low extraction efficiency.

  • Diagnosis: If the feed is too acidic (pH < 0.5), the carboxylic acid group remains protonated (

    
    ) and cannot coordinate the metal.
    
  • Correction: Adjust feed pH using dilute NaOH or NH

    
    OH. For DODGAA, the optimal window is pH 1.5 – 2.5 .
    
Medical Isotope Purity ( )
  • Application: For drug development, removing Ytterbium (Yb) carrier from Lutetium (Lu) is difficult.

  • Protocol Adjustment: Use a chromatographic column packed with DODGAA-impregnated resin (Extraction Chromatography). The high

    
     of DGAMA derivatives allows for elution of Lu with high specific activity suitable for radiolabeling.
    

References

  • Shimojo, K., et al. (2007). "Extraction Behavior and Separation of Lanthanides With a Diglycol Amic Acid Derivative." Analytical Sciences.[6]

  • Ansari, S. A., et al. (2012). "N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning." Separation & Purification Reviews. (Contextual comparison for DGA vs DGAMA).

  • Baba, Y., et al. (2014). "Recent Advances in Extraction of Rare Earth Elements from Used Magnets." Green Chemistry. (Discusses DODGAA applications).

  • Rout, A., & Binnemans, K. (2014). "Solvent extraction of neodymium(III) by N,N-dioctyldiglycolamic acid in ionic liquids." Dalton Transactions. (Ionic Liquid applications of DGAMA).

  • Jansone-Popova, S., et al. (2023).[3] "Using diglycolamides to improve rare-earth element separation." Research Outreach.

Sources

Method

Coupling reactions for {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid building blocks

Application Note: Efficient Coupling Strategies for {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic Acid Building Blocks Abstract This technical guide details the optimization of amide bond formation using {2-[Methyl(phenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Coupling Strategies for {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic Acid Building Blocks

Abstract

This technical guide details the optimization of amide bond formation using {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid (CAS: 13120-33-7). This building block, featuring a lipophilic N-methyl-N-phenylacetamide core linked via a hydrophilic glycolic spacer, is frequently employed in medicinal chemistry to modulate the physicochemical properties (LogD, solubility) of peptidomimetics and PROTAC® linkers. This note provides three validated protocols—Solution Phase (Discovery), Green/Scalable (Process), and Solid Phase (SPPS)—addressing specific challenges such as steric bulk and solubility profiles.

Structural Analysis & Synthetic Challenges

Before initiating coupling, it is critical to understand the electronic and steric environment of the building block.[1]

  • Structure: Ph-N(Me)-C(=O)-CH₂-O-CH₂-COOH

  • Key Features:

    • Carboxylic Acid Tail: The reactive site. The

      
      -oxy substitution (-O-CH₂-COOH) increases the acidity of the carboxylic proton compared to alkyl acids, making it reactive but potentially prone to rapid active ester hydrolysis if moisture is present.
      
    • Ether Linkage: Provides flexibility and hydrogen bond acceptance, improving aqueous solubility of the final construct.

    • Tertiary Amide Core: The N-methyl-N-phenyl group is sterically demanding. While remote from the carboxylic acid, it influences the overall solubility, often requiring polar aprotic solvents (DMF, NMP) for efficient coupling.

Diagram 1: Structural Reactivity Logic

G Acid {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Feature1 α-Oxy Carboxylic Acid (High Reactivity) Acid->Feature1 Feature2 Ether Spacer (Flexibility/Solubility) Acid->Feature2 Feature3 N-Me-Ph Amide (Steric Bulk/Lipophilicity) Acid->Feature3 Requires Dry Solvents\n(Prevent Hydrolysis) Requires Dry Solvents (Prevent Hydrolysis) Feature1->Requires Dry Solvents\n(Prevent Hydrolysis) Requires Polar Aprotic Solvent\n(DMF/DMAc) Requires Polar Aprotic Solvent (DMF/DMAc) Feature3->Requires Polar Aprotic Solvent\n(DMF/DMAc)

Caption: Structural decomposition of the building block highlighting the impact of functional groups on reaction condition selection.

Protocol A: High-Efficiency Discovery Coupling (HATU)

Context: Ideal for small-scale synthesis (mg to g) where yield is prioritized over cost. HATU generates a highly reactive At-ester, overcoming the steric drag of the building block's lipophilic tail.

Mechanism of Action: The tertiary amine base (DIPEA) deprotonates the carboxylic acid. The carboxylate attacks HATU to form the O-acyl(tetramethyl)uronium salt, which rearranges to the active OAt ester. This intermediate is highly susceptible to aminolysis by the coupling partner.

Reagents & Stoichiometry
ComponentEquiv.Role
Acid Building Block 1.0Electrophile
Amine Partner 1.1Nucleophile
HATU 1.2Coupling Agent (Activator)
DIPEA (Hünig's Base) 3.0Base (Acid Scavenger)
DMF (Anhydrous) [0.1 M]Solvent
Step-by-Step Methodology
  • Pre-Activation: Dissolve the {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq only). Stir at Room Temperature (RT) for 5 minutes.

    • Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions with the amine (though less critical with HATU than carbodiimides).

  • Coupling: Add the amine coupling partner (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift M+Amine-18).

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash seq.[1][2] with 1N HCl (remove excess DIPEA/Amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable & Green Coupling (T3P)

Context: Ideal for multi-gram scale-up. T3P (Propylphosphonic anhydride) is non-toxic, offers easy workup (water-soluble byproducts), and shows excellent tolerance for ether-linked acids.

Mechanism of Action: T3P acts as a Lewis acid and dehydrating agent, forming a mixed anhydride with the carboxylic acid. This intermediate reacts cleanly with amines.

Reagents & Stoichiometry
ComponentEquiv.Role
Acid Building Block 1.0Electrophile
Amine Partner 1.1Nucleophile
T3P (50% in EtOAc) 1.5Coupling Agent
Pyridine or NMM 3.0Base
2-MeTHF or EtOAc [0.2 M]Green Solvent
Step-by-Step Methodology
  • Setup: Charge the Acid (1.0 eq) and Amine (1.1 eq) into the reactor with 2-MeTHF (or EtOAc).

  • Base Addition: Add Pyridine (3.0 eq). Cool to 0°C.[1]

    • Why? Controlling the exotherm is crucial during T3P addition to prevent impurity formation.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water directly to the reaction mixture.

    • Separate phases. The T3P byproducts (propylphosphonic acid) are strictly water-soluble.

    • The organic phase contains the product. Wash once with 0.5M NaOH to remove unreacted starting acid.

Protocol C: Solid-Phase Peptide Synthesis (SPPS)

Context: Using the acid as a "capping" group on a resin-bound peptide or PROTAC intermediate.

Methodology
  • Resin Prep: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Cocktail Prep: In a vial, mix:

    • Acid (3.0 eq)

    • DIC (3.0 eq)

    • Oxyma Pure (3.0 eq) — Preferred over HOBt for safety and efficiency.

    • DMF (Minimum volume to dissolve).[1][3]

  • Coupling: Add cocktail to resin. Shake for 2 hours at RT.

  • QC: Perform Kaiser Test. If blue (positive), re-couple using HATU/DIPEA (Protocol A conditions adapted for SPPS).

Decision Matrix & Workflow

Diagram 2: Experimental Decision Tree

Workflow Start Start: Coupling {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid ScaleCheck Check Scale & Substrate Start->ScaleCheck SmallScale < 100 mg / Discovery Complex Amine ScaleCheck->SmallScale LargeScale > 1g / Process Dev Green Chem Req ScaleCheck->LargeScale SolidPhase Resin Bound Amine ScaleCheck->SolidPhase HATU Protocol A: HATU/DIPEA (High Yield, costly) SmallScale->HATU T3P Protocol B: T3P/Pyridine (Clean workup, scalable) LargeScale->T3P SPPS Protocol C: DIC/Oxyma (Standard SPPS) SolidPhase->SPPS

Caption: Decision matrix for selecting the optimal coupling protocol based on scale and substrate nature.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the N-Me-Ph group causing aggregation.Switch solvent to NMP or DMAc. Increase temperature to 40°C (safe for this ether-acid).
Hydrolysis of Active Ester Wet solvent (DMF is hygroscopic).Use commercially available "Anhydrous" grades or dry over molecular sieves (3Å).
Emulsion during Workup Amphiphilic nature of the product (Lipophilic head + Polar linker).Add a small amount of MeOH to the organic phase or saturate the aqueous phase with solid NaCl.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6][7][8] Amide bond formation and peptide coupling.[2][4][5][6][7][9][10] Tetrahedron, 61(46), 10827-10852.[5] Link[8]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link

  • Archifar, M. A., et al. (2021). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[2][9] Current Organic Chemistry. Link

Sources

Application

Green chemistry synthesis of diglycolamic acid extractants

Executive Summary & Strategic Context The recovery of Rare Earth Elements (REEs) and actinides is currently dominated by organophosphorus extractants (e.g., P507, PC-88A). While effective, these ligands pose significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The recovery of Rare Earth Elements (REEs) and actinides is currently dominated by organophosphorus extractants (e.g., P507, PC-88A). While effective, these ligands pose significant end-of-life challenges: they are difficult to incinerate, releasing toxic phosphorus and sulfur oxides, and often require hazardous diluents.

This guide details the green synthesis of N,N-dialkyl diglycolamic acids (DGAAs) , specifically the industry-standard DODGAA (N,N-dioctyl diglycolamic acid) . These "CHON-based" extractants (Carbon, Hydrogen, Oxygen, Nitrogen) are fully incinerable, offering a sustainable "cradle-to-grave" lifecycle.

The Green Advantage:

  • 100% Atom Economy: The protocol utilizes a ring-opening reaction of diglycolic anhydride, incorporating all atoms of the reactants into the final product without condensation byproducts.

  • Solvent-Minimized/Free: We utilize the liquid nature of the amine precursor to drive the reaction, eliminating the need for chlorinated solvents (DCM) used in legacy protocols.

  • Self-Validating Purity: The reaction kinetics allow for visual endpoint determination, reducing analytical overhead.

Scientific Principles & Mechanism

The "Click-Like" Ring Opening Mechanism

The synthesis exploits the high electrophilicity of the carbonyl carbons in diglycolic anhydride . When a secondary amine (nucleophile) is introduced, it attacks the carbonyl, cleaving the ring to form the amide bond while simultaneously generating the necessary carboxylic acid functional group.

Why this is superior to direct amidation:

  • No Coupling Reagents: Unlike reacting diglycolic acid with amines (which requires DCC/EDC and generates urea waste), the anhydride route is spontaneous and exothermic.

  • Regioselectivity: The symmetry of diglycolic anhydride ensures that only the mono-amide/mono-acid (DGAA) is formed when stoichiometry is controlled (1:1 ratio).

Visualizing the Pathway

G Start Diglycolic Anhydride (Solid, Cyclic) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Amine Secondary Amine (Liquid, Nucleophile) Amine->TS Product Diglycolamic Acid (DGAA) TS->Product Ring Opening (100% Atom Economy)

Figure 1: Reaction pathway for the synthesis of DGAA. The strain release of the cyclic anhydride drives the reaction to completion without external catalysts.

Detailed Experimental Protocol: Synthesis of DODGAA

Target Molecule: N,N-dioctyl diglycolamic acid (DODGAA) Scale: 50 g Batch (Scalable to kg)

Materials & Reagents
ReagentMW ( g/mol )PurityRole
Diglycolic Anhydride 116.07>95%Electrophile / Scaffold
Di-n-octylamine 241.46>97%Nucleophile / Hydrophobe
Acetone or THF -ACS GradeSolvent (Optional/Recyclable)
n-Hexane -ACS GradeRecrystallization (If needed)

Green Tip: While legacy protocols use Dichloromethane (DCM), this protocol substitutes it with Acetone (biodegradable) or runs Solvent-Free if efficient mechanical mixing is available.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet (to prevent amine oxidation).

  • Safety: The reaction is exothermic . Prepare an ice-water bath.

Step 2: Dissolution (Solvent-Minimized Route)

  • Charge the flask with 11.61 g (0.10 mol) of Diglycolic Anhydride .

  • Add 40 mL of Acetone (or dry THF). Stir until the anhydride is fully dissolved or suspended as a fine slurry.

    • Note: If performing solvent-free, grind the anhydride to a fine powder and place it in a high-torque mixer.

Step 3: Controlled Addition

  • Measure 24.15 g (0.10 mol) of Di-n-octylamine .

  • Add the amine dropwise over 30 minutes.

  • Observation: The solution will clear as the solid anhydride reacts and opens into the soluble DGAA.

  • Temperature Control: Maintain internal temperature < 40°C to prevent side reactions (e.g., diamide formation).

Step 4: Reaction & Monitoring

  • Stir at room temperature for 3–4 hours.

  • Endpoint Validation: Take a 50 µL aliquot. IR spectroscopy should show the disappearance of the anhydride carbonyl doublet (1780/1820 cm⁻¹) and the appearance of the amide carbonyl (1620–1640 cm⁻¹) and carboxylic acid C=O (1710–1730 cm⁻¹).

Step 5: Workup (Green Purification)

  • Solvent Removal: Evaporate acetone under reduced pressure (Rotovap) to recover the solvent for reuse.

  • Acid Wash (Critical): Dissolve the residue in 50 mL hexane (or heptane). Wash twice with 30 mL of 0.1 M HCl.

    • Why? This removes any unreacted amine and ensures the carboxylic acid is protonated.

  • Water Wash: Wash with deionized water until the aqueous phase is neutral (pH ~6-7).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.

Step 6: Final Product

  • Yield: Expect >95% (approx. 34–35 g).

  • Appearance: Viscous yellow oil or waxy solid (depending on purity).

Characterization & Quality Control

To ensure the extractant is suitable for sensitive REE separation, verify the following parameters.

TechniqueExpected SignalInterpretation
1H NMR (CDCl₃)

4.40 (s, 2H)
O-CH₂-CO-N (Amide side)

4.18 (s, 2H)
O-CH₂-COOH (Acid side)

3.1-3.3 (m, 4H)
N-CH₂ (Alkyl chain)
FT-IR 1735 cm⁻¹Carboxylic Acid C=O stretch
1640 cm⁻¹Amide C=O stretch (Tertiary amide)
Acid Value ~157 mg KOH/gTheoretical value for DODGAA (MW ~357.5)

Application Context: REE Extraction Performance

DODGAA operates via a cation-exchange mechanism with high selectivity for Heavy Rare Earths (HREEs) and Light Rare Earths (LREEs) depending on pH.

Extraction Mechanism Visualization

Extraction Aq_Ion Ln³⁺ (Aqueous) Complex Ln(DODGAA)₃ Complex (Neutral, Organic Soluble) Aq_Ion->Complex Coordination (Tridentate) Ligand 3 × DODGAA (Organic) Ligand->Complex Coordination (Tridentate) Proton 3 × H⁺ (Released to Aqueous) Complex->Proton Ion Exchange

Figure 2: The tridentate coordination (Ether-O, Amide-O, Carboxyl-O) creates a neutral, hydrophobic complex, transferring the metal to the organic phase.

Comparative Performance Data

Data derived from slope analysis and distribution studies (Source 1, 3).

ExtractantSelectivity (Lu/La)IncinerabilityP/S Waste?
DODGAA (This Protocol) High 100% (CHON) No
PC-88A (Standard)HighPoorYes
Versatic 10 (Carboxylic)Low100%No

Troubleshooting & Expert Tips

  • Issue: Product Crystallizes during Washing.

    • Cause: DODGAA has low water solubility, but if the hexane concentration is too high or temperature drops, it may crash out.

    • Fix: Keep the organic phase slightly warm (30°C) during washing or use a higher volume of diluent.

  • Issue: Emulsion Formation.

    • Cause: The surfactant nature of the long alkyl chains.

    • Fix: Add a small amount of 1-octanol (modifier) during the extraction/wash phase, or use centrifugation.

  • Green Optimization:

    • For industrial scaling, consider Melt Amidation . Heat the amine to 50°C and slowly add solid anhydride. This eliminates the solvent entirely, though it requires efficient heat dissipation equipment.

References

  • Shimojo, K., et al. (2014).[1] Extraction behavior of lanthanides using a diglycolamic acid extractant. Analytical Sciences.

  • RSC Green Chemistry. (2024).[2] Agile synthesis and automated, high-throughput evaluation of diglycolamides. Royal Society of Chemistry.[3]

  • Naganawa, H., et al. (2007).[4] A new "green" extractant of the diglycol amic acid type for lanthanides. Solvent Extraction Research and Development, Japan.

  • Vertex AI Search. (2023). Synthesis of N,N-dialkyl diglycolamic acid for rare earth extraction. 5

  • CymitQuimica. (2023). Diglycolic anhydride Properties and Reactivity. 6

Sources

Technical Notes & Optimization

Troubleshooting

Preventing third-phase formation in DGAMA extraction systems

Ticket Subject: Prevention of Third-Phase Formation in Trivalent Actinide/Lanthanide Extraction Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open Applicable Systems: TODGA, T2EHD...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Third-Phase Formation in Trivalent Actinide/Lanthanide Extraction Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open Applicable Systems: TODGA, T2EHDGA, TEHDGA, and related Diglycolamides.

Diagnostic & Immediate Triage

Q: How do I confirm if I have a "third phase" or just an emulsion?

A: Third-phase formation is a thermodynamic splitting event, not a kinetic emulsion issue.

  • Visual Cue: You will observe three distinct layers rather than two. The middle layer (the "third phase") is typically small, heavy, and viscous. It contains the highest concentration of your metal-extractant complex.

  • Verification: Centrifuge the sample at 3000 RPM for 5 minutes.

    • If the middle layer persists: It is a third phase (Thermodynamic instability).[1]

    • If it resolves into two clear phases: It was an emulsion (Kinetic issue).

Q: Why is this happening now?

A: You have likely exceeded the Limiting Organic Concentration (LOC) . In DGAMA systems (like TODGA), the extractant forms reverse micelles around the metal ions. When the concentration of metal or nitric acid becomes too high, the polar cores of these micelles attract each other, leading to supramolecular aggregation . When these aggregates become too large and polar, they are no longer soluble in the non-polar diluent (e.g., n-dodecane) and phase-separate.

The Mechanics of Failure (Root Cause Analysis)

To prevent recurrence, you must understand the microscopic behavior of the extractant.

ThirdPhaseMechanism Extractant Free DGAMA (Non-polar) Complex 1:3 Metal-Ligand Complex (Reverse Micelle) Extractant->Complex Extraction Metal Metal Ion (Aq Phase) Metal->Complex Aggregation Supramolecular Aggregation Complex->Aggregation High Loading / High HNO3 Split THIRD PHASE (Heavy/Viscous) Aggregation->Split Solubility Limit Exceeded (LOC)

Figure 1: The pathway from extraction to phase splitting. The critical failure point is the aggregation step driven by polarity mismatch.

Prevention Protocols (The "Vaccine")

Strategy A: Chemical Modification (Phase Modifiers)

The most effective immediate fix is the addition of a "Phase Modifier." These are polar molecules that act as co-solvents, intercalating between the DGAMA aggregates to prevent them from clustering.

Recommended Modifiers:

ModifierTypical Conc.[2]MechanismPros/Cons
DHOA (N,N-dihexyloctanamide)0.2 – 0.5 MCo-solvent: Increases polarity of the organic phase without strongly competing for metal binding.Best Choice. Maintains extraction kinetics; high stability against radiolysis [1].
TBP (Tri-n-butyl phosphate)5 – 30% v/vSynergist/Modifier: Solvates the complex but may alter extraction stoichiometry.Effective, but can change selectivity ratios for Actinides vs. Lanthanides [2].
1-Octanol 5 – 10% v/vLipotrope: Hydrogen bonds with the polar core of the aggregate.Cheap, but can increase water extraction and lower distribution ratios (

values) [3].
Strategy B: Ligand Selection (Molecular Engineering)

If you are in the design phase of a radiopharmaceutical purification process (e.g., Ac-225 or Lu-177), choosing the right DGAMA derivative is critical.

Q: Should I use TODGA or T2EHDGA? A: If third-phase formation is your primary risk, switch to T2EHDGA .

  • TODGA (Linear Octyl Chains): Forms tight, organized aggregates. Low LOC. Prone to third phase.

  • T2EHDGA (Branched 2-Ethylhexyl Chains): The branching creates steric hindrance that prevents tight packing of aggregates. This significantly increases solubility in dodecane [4].

Comparative Data: Limiting Organic Concentration (LOC) Conditions: 3-4 M HNO3, n-dodecane diluent

ExtractantLOC for Nd(III)Risk Level
TODGA ~15 - 20 mMHIGH (Strict loading limits required)
T2EHDGA > 50 mMLOW (Robust for high-activity feeds)

Experimental Protocol: Determining LOC

Use this self-validating protocol to establish the safe operating window for your specific feed solution.

Objective: Determine the maximum metal loading before phase splitting occurs.

Reagents:

  • Organic Phase: 0.1 M DGAMA in n-dodecane (with or without modifier).[3]

  • Aqueous Phase: 3 M HNO3 spiked with Metal Nitrate (e.g., Nd(III) as a surrogate for Am/Cm).

Workflow:

  • Preparation: Prepare a series of aqueous solutions with increasing metal concentrations (e.g., 5 mM, 10 mM, 15 mM... up to 100 mM).

  • Contact: Mix Organic and Aqueous phases (1:1 ratio) in 2 mL microcentrifuge tubes.

  • Equilibration: Vortex vigorously for 10 minutes at 25°C.

  • Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Observation: Hold the tube against a bright light source. Look for the "ring" or "lens" at the interface.

  • Quantification:

    • The highest concentration before the split is your LOC .[1]

    • Safety Factor: In process design, never exceed 80% of the LOC.

Troubleshooting Decision Tree

Follow this logic flow to resolve active issues in the lab.

Troubleshooting Start Issue: Phase Splitting Observed CheckTemp 1. Check Temperature Is T < 20°C? Start->CheckTemp Heat Action: Increase T to 25-30°C (Solubility increases with T) CheckTemp->Heat Yes CheckMod 2. Check Modifier Is DHOA or TBP present? CheckTemp->CheckMod No AddMod Action: Add 0.2M DHOA or 5% Octanol CheckMod->AddMod No CheckLoad 3. Check Loading Is Metal Conc > LOC? CheckMod->CheckLoad Yes Dilute Action: Dilute Feed or Increase O:A Ratio CheckLoad->Dilute Yes ChangeLigand 4. Critical Failure Switch from TODGA to T2EHDGA CheckLoad->ChangeLigand No (Unknown Cause)

Figure 2: Step-by-step remediation logic for resolving third-phase incidents.

References

  • Ravi, J., et al. (2012). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. International Atomic Energy Agency (IAEA).

  • Peterman, D. R., et al. (2025). The impact of phase modification on the equilibrium and kinetics of lanthanide(III) extraction from nitric acid media by TODGA. Dalton Transactions.

  • Verboom, W. (2021). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. Solvent Extraction and Ion Exchange.[4][5][6]

  • Mohapatra, P. K. (2010). Development of T2EHDGA Based Process for Actinide Partitioning. Solvent Extraction and Ion Exchange.[4][5][6]

Sources

Optimization

Technical Support Center: Optimizing pH for Selective Actinide Stripping

Welcome to the technical support center for selective actinide stripping. This guide is designed for researchers and scientists engaged in actinide separation processes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for selective actinide stripping. This guide is designed for researchers and scientists engaged in actinide separation processes. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern separation efficiency. Our goal is to empower you with the knowledge to not only follow a protocol but to troubleshoot and optimize it based on a solid understanding of the system's chemistry.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the critical role of pH in actinide stripping operations.

Q1: Why is pH the most critical parameter in selective actinide stripping?

A: The pH of the aqueous stripping solution is the primary lever for controlling the selectivity of actinide separations. Its importance is rooted in the pH-dependent behavior of both the actinide ions and the stripping agents. Many effective stripping agents are polyprotic acids, such as Diethylenetriaminepentaacetic acid (DTPA).[1][2] The degree to which these agents are deprotonated (ionized) is directly controlled by the pH.

A deprotonated stripping agent is a more effective chelator, forming strong, water-soluble complexes with trivalent actinides like Americium (Am³⁺) and Curium (Cm³⁺). This complexation "pulls" the actinide from the organic phase into the aqueous phase. The selectivity between different actinides, or between actinides and lanthanides, arises because their complexes with the stripping agent have different formation constants at a given pH. By precisely controlling the pH, one can create a window where one element is efficiently stripped while another remains in the organic phase.[3][4][5] For instance, in some systems, achieving high lanthanide/actinide separation factors requires pH to be tightly controlled within approximately ±0.1 pH units.[3]

Q2: What are common stripping agents and how does their function depend on pH?

A: Several types of reagents are used, each with a distinct pH-dependent mechanism:

  • Polyaminocarboxylic Acids (e.g., DTPA, HEDTA): These are the most common for selective trivalent actinide/lanthanide stripping.[3] DTPA, for example, has multiple acidic protons. As the pH increases, more protons are removed, increasing the ligand's negative charge and its chelating strength. The TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process, for example, uses DTPA at a controlled pH of around 3 to selectively strip actinides into the aqueous phase.[2][6]

  • Carboxylic Acids (e.g., Lactic Acid, Glycolic Acid, Citric Acid): Often used as buffering agents in conjunction with stronger chelators like DTPA, these acids help maintain a stable pH, which is crucial for process control.[2][3][7] They also contribute to the complexation environment.

  • Simple Mineral Acids (e.g., HNO₃, HCl): Dilute solutions of mineral acids are used for non-selective stripping of actinides, such as uranium or plutonium, from an organic solvent.[8] The stripping is driven by shifting the extraction equilibrium back toward the aqueous phase at low acid concentrations.

Q3: How does the oxidation state of an actinide affect pH-dependent stripping?

A: The oxidation state is critically important, particularly for elements like Plutonium (Pu) and Neptunium (Np).[4][9] Different oxidation states exhibit vastly different complexation behaviors. For example, Pu(IV) is much more strongly retained in common organic solvents (like Tributyl Phosphate, TBP) than Pu(III).[8][10]

Therefore, a common strategy in the PUREX process is to use a reducing agent to convert Pu(IV) to Pu(III) before the stripping step.[8][9] This allows Pu(III) to be stripped into a dilute acid aqueous phase, while U(VI) remains in the organic phase. The effectiveness of this reductive stripping is also pH-dependent, as lower acidity can favor the stripping of Pu(III) but may also impact the stability of the uranium in the organic phase or lead to hydrolysis if the pH is too low.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during actinide stripping experiments.

Q: My Am/Cm separation factor is poor. What is the likely pH-related cause?

A: Poor separation between Americium (Am) and Curium (Cm) often points to suboptimal pH control. These two elements are chemically very similar, making their separation challenging.

  • Incorrect pH: The optimal pH window for their separation is often very narrow. For some advanced systems, separation factors can be significantly improved, but this requires precise pH management.[12]

  • pH Drift: The process of stripping itself, where H⁺ ions can be exchanged for metal ions, can alter the pH of the aqueous phase. If the solution is not adequately buffered, the pH can drift out of the optimal window during the experiment, leading to co-stripping or poor recovery.

  • Actionable Advice:

    • Verify your pH meter calibration with at least two standard buffers bracketing your target pH.

    • Incorporate a suitable buffer system (e.g., citrate or lactate) into your aqueous stripping phase to maintain a stable pH.[3][7]

    • Experimentally map the separation factor across a narrow pH range (e.g., from 3.0 to 4.0 in 0.2 unit increments) to pinpoint the optimum for your specific system.

Q: I'm observing a third phase (crud) at the organic-aqueous interface. How can I resolve this?

A: Third phase formation, an unwanted phenomenon where a second, often gelatinous or oily, organic phase appears, can disrupt the separation process.[13] This is often linked to the overloading of the organic solvent with metal complexes that have limited solubility in the diluent.[14]

  • pH Influence: While not always a direct cause, pH can be a contributing factor. At certain pH values, the stripping agent or the resulting metal-ligand complexes may precipitate, especially if their concentration exceeds their solubility limit. For instance, actinide oxalates might precipitate if oxalic acid is used at an inappropriate pH.

  • Other Causes: The primary causes are often high metal loading, the nature of the diluent (e.g., aliphatic vs. aromatic), and the concentration of the extractant.[14]

  • Actionable Advice:

    • Review the literature for the solubility limits of your actinide-stripping agent complexes at your target pH.

    • Consider adding a "phase modifier" like 1-octanol to your organic phase. Phase modifiers can improve the solubility of the metal-extractant complexes, preventing third-phase formation.[15]

    • Decrease the actinide concentration in the organic phase before stripping.

    • Ensure the temperature is stable, as solubility is temperature-dependent.

Q: The stripping efficiency for Plutonium is low, even at the recommended pH. What should I check?

A: Low stripping efficiency for plutonium is almost always a problem of oxidation state control.

  • Incorrect Oxidation State: As mentioned, Pu(IV) is far more difficult to strip than Pu(III).[8] If your pre-stripping reduction step was incomplete or if re-oxidation has occurred, a significant fraction of your plutonium will remain stubbornly in the organic phase. Nitric acid can re-oxidize Pu(III) in an autocatalytic process involving nitrous acid.[10]

  • Inappropriate Stripping Agent: The stripping agent must be suitable for the target oxidation state. A dilute acid strip that is effective for Pu(III) will be ineffective for Pu(IV).

  • Actionable Advice:

    • Verify Reduction: Before stripping, ensure the complete reduction of Pu(IV) to Pu(III). This is typically done with reagents like ferrous sulfamate (FeSA) or hydroxylamine.[8][9]

    • Prevent Re-oxidation: Use a "holding" reductant or a nitrous acid scavenger like hydrazine in the aqueous phase to keep plutonium in the +3 state during the stripping process.[9][10]

    • Confirm Acidity: While lower acidity favors Pu(III) stripping, excessively low pH (e.g., <0.3 M H⁺) can lead to plutonium hydrolysis and other complications.[11] Ensure you are within the optimal acidity range for your specific process.

Experimental Protocols & Data

Table 1: Representative pH Ranges for Selective Stripping

This table provides typical pH ranges for separating trivalent actinides (An) from lanthanides (Ln) using common aqueous stripping agents. Note that optimal values are highly dependent on the specific organic phase composition.

Organic SystemAqueous Stripping AgentTarget pH RangeSeparation GoalReference
CMPO-HDEHP in dodecane0.05 M DTPA + 1.5 M Citrate Buffer~3.4 (±0.1)An(III) / Ln(III)[3]
T2EHDGA/HEH[EHP] in dodecanePolyaminocarboxylic acid + Citrate Buffer3.0 - 4.5An(III) / Ln(III)[16]
HDEHP in diisopropylbenzene0.05 M DTPA + 1.0 M Lactic Acid~3.0An(III) / Ln(III)[2]
TODGA in dodecane0.001 M DTPA~1.5Am(III) / Ln(III)[12]
Protocol: pH Optimization for Selective Am(III) Stripping from Eu(III)

This protocol outlines a procedure to determine the optimal pH for selectively stripping Americium-241 from a simulated organic phase also containing Europium, a common lanthanide surrogate.

1. Materials & Equipment:

  • Organic Phase: 0.1 M CMPO / 1.0 M HDEHP in n-dodecane, loaded with known concentrations of ²⁴¹Am and Eu.

  • Aqueous Stripping Solution: 0.05 M DTPA in 1.5 M Sodium Citrate.

  • pH Adjustment: 1 M HNO₃ and 1 M NaOH.

  • Equipment: Calibrated pH meter, vortex mixer, centrifuge, gamma spectrometer, ICP-MS.

2. Procedure:

  • Preparation: Prepare a series of aqueous stripping solutions (e.g., 7 tubes, 5 mL each). Adjust the pH of each tube to a different value within the target range (e.g., 2.8, 3.0, 3.2, 3.4, 3.6, 3.8, 4.0) using HNO₃ or NaOH.

  • Contact: Add 5 mL of the actinide-loaded organic phase to each of the 7 tubes.

  • Equilibration: Cap the tubes securely and vortex them for 5 minutes to ensure thorough mixing and allow the stripping reaction to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic phases.

  • Sampling: Carefully pipette aliquots from both the aqueous and organic phases of each tube for analysis.

  • Analysis:

    • Analyze the ²⁴¹Am concentration in all aliquots using gamma spectrometry.

    • Analyze the Eu concentration in all aliquots using ICP-MS.

3. Data Analysis:

  • For each pH point, calculate the Distribution Ratio (D) for both Am and Eu:

    • D = [Metal]organic / [Metal]aqueous

  • Calculate the Separation Factor (SF) of Eu over Am:

    • SFEu/Am = DEu / DAm

  • Plot DAm, DEu, and SFEu/Am as a function of the final equilibrium pH. The optimal pH corresponds to the peak of the Separation Factor curve, where DAm is low (efficient stripping) and DEu is high (retained in organic).

Visualizations

Workflow for pH Optimization

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Stock Loaded Organic Phase E1 Combine Organic & Aqueous (1:1 Phase Ratio) P1->E1 P2 Prepare Aqueous Stripping Solutions at Various pH Values P2->E1 E2 Vortex to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 E4 Sample Both Phases E3->E4 A1 Analyze Metal Content (Gamma Spec, ICP-MS) E4->A1 A2 Calculate Distribution Ratios (D) A1->A2 A3 Calculate Separation Factor (SF) A2->A3 A4 Plot D and SF vs. pH A3->A4 A5 Identify Optimal pH A4->A5

Caption: Experimental workflow for pH optimization.

Mechanism of pH-Dependent Stripping

This diagram shows the fundamental principle of how pH mediates the transfer of an actinide ion from the organic to the aqueous phase.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (pH Controlled) Org_Complex [An(L)x] (Actinide-Extractant Complex) Aq_Complex AnA+ (Water-Soluble Complex) Org_Complex->Aq_Complex Stripping (Phase Transfer) Stripping_Agent HnA (Protonated Stripping Agent) Deprotonated_Agent An- (Deprotonated Agent) Stripping_Agent->Deprotonated_Agent pH Dependent Equilibrium Deprotonated_Agent->Org_Complex Reacts with H_ions nH+

Caption: pH control deprotonates the stripping agent, enabling actinide chelation and phase transfer.

References

  • US3079225A, Process for separating americium and curium from rare earth elements, Google P
  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. [Link]

  • Sasaki, Y., et al. (2012). Americium and curium separation from simulated acidic raffinate from the reprocessing process by extraction chromatography. OECD Nuclear Energy Agency. [Link]

  • Eichrom Technologies. (2019). AMERICIUM, NEPTUNIUM, PLUTONIUM, THORIUM, CURIUM, AND URANIUM IN WATER. [Link]

  • Modolo, G., et al. (2020). Direct Selective Extraction of Actinides (III) from PUREX Raffinate using a Mixture of CyMe4BTBP and TODGA as 1-cycle SANEX Solvent Part III: Demonstration of a Laboratory-Scale Counter-Current Centrifugal Contactor Process. Inorganic Chemistry. [Link]

  • Baudin, P., et al. (2021). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. ACS Omega. [Link]

  • Rao, C., et al. (2022). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. ACS Omega. [Link]

  • Ulstrup, J. (1966). METHODS OF SEPARATING THE ACTINIDE ELEMENTS. Danish Atomic Energy Commission. [Link]

  • Discovery Alert. (2026). Separating Actinides from Rare Earths: Key Methods. [Link]

  • Zhang, Z., et al. (2020). A review of third phase formation in liquid-liquid extraction for nuclear fuel reprocessing. IAEA. [Link]

  • Jones, C. (2018). Rapid Radiochemical Separations of Americium from Complex Matrices. University of Manchester. [Link]

  • Wang, J., et al. (2018). Effect of DTPA on the Extractions of Actinides(III) and Lanthanides(III) from Nitrate Solution into Todga/n‐Dodecane. ChemistrySelect. [Link]

  • Choppin, G. R., & Morgenstern, A. (2000). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry. [Link]

  • Van Hecke, K., et al. (2021). Selective extraction of trivalent actinides using CyMe4BTPhen in the ionic liquid Aliquat-336 nitrate. Dalton Transactions. [Link]

  • Grimes, T. S., & Shuh, D. K. (2018). Coordination of Actinides and the Chemistry Behind Solvent Extraction. Inorganics. [Link]

  • Aneheim, J. (2012). Development of a Solvent Extraction Process for Group Actinide Recovery from Used Nuclear Fuel. Chalmers University of Technology. [Link]

  • Wilden, A., et al. (2013). Recent Developments in the Purex Process for Nuclear Fuel Reprocessing: Complexant Based Stripping for Uranium/Plutonium Separation. CHIMIA International Journal for Chemistry. [Link]

  • Trowbridge, L. D., & Toth, L. M. (2002). Plutonium-238 Recovery From Irradiated Neptunium Targets Using Solvent Extraction. Idaho National Laboratory. [Link]

  • Zhang, Y., et al. (2024). Kinetic Study and Process Optimization of Plutonium Barrier Units for Enhanced Plutonium Stripping in the PUREX Process. Separations. [Link]

  • Chmielewski, A.G., et al. (2002). New approach for third phase investigation in solvent extraction system. Biblioteka Nauki. [Link]

  • Vasudeva Rao, P.R., & Kolarik, Z. (1996). A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Solvent Extraction and Ion Exchange. [Link]

  • Lumetta, G. J., et al. (2014). Actinide Lanthanide Separation Process – ALSEP. PNNL. [Link]

  • Gaona, X., et al. (2018). Redox behavior and solubility of plutonium under alkaline, reducing conditions. ResearchGate. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Nuclear Criticality Safety Program. The Plutonium Uranium Extraction Process (PUREX). [Link]

  • Jones, M. A., et al. (2018). Cation Exchange Separation of Radium and Actinium using Lactic Acid-DTPA Buffer. OSTI.gov. [Link]

  • 911Metallurgist. (2017). pH Control in Solvent Extraction Circuits. [Link]

  • Grillon, G., et al. (2016). Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action. PubMed. [Link]

  • Van der Meeren, A., et al. (2021). Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat. Frontiers in Public Health. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Radiolytic Degradation of Diglycolamic Acid (DGA)

The following technical guide is structured as a specialized support center resource. It is designed to provide actionable, high-level troubleshooting and optimization strategies for researchers working with Diglycolamic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to provide actionable, high-level troubleshooting and optimization strategies for researchers working with Diglycolamic Acid (DGA) extractants, specifically focusing on radiolytic stability.

Status: Operational | Topic: Radiolysis Mitigation | Audience: R&D / Nuclear Fuel Cycle Chemists

Executive Summary & Core Mechanism

Diglycolamides (DGAs), particularly TODGA (


-tetraoctyldiglycolamide), are the benchmark extractants for trivalent actinide/lanthanide partitioning.[1] However, their operational lifespan is limited by radiolysis (degradation caused by ionizing radiation).

The Core Problem: Radiolysis in DGAs is not merely a direct hit phenomenon. It is largely driven by sensitization from the diluent. In aliphatic diluents (e.g., n-dodecane), the solvent absorbs the radiation energy, forms a radical cation, and transfers this charge to the DGA molecule, triggering bond rupture.

Primary Vulnerability: The central ether oxygen bond (


) and the amide bond  (

).

Diagnostic & Monitoring (FAQ)

Q: How do I definitively confirm DGA degradation in my solvent system?

A: Do not rely solely on distribution ratios (


 or 

).

values often remain stable initially even as degradation occurs because some degradation products (like mono-amides) still extract metals, albeit poorly, or because the remaining DGA concentration is still sufficient to drive equilibrium.

The Definitive Protocol: Use UHPLC-ESI-MS (Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry).

  • Look for: The accumulation of TrODGA (Trioctyldiglycolamide) and DOHyA (2-hydroxy-N,N-dioctylacetamide).[2]

  • Warning Sign: Appearance of a "third phase" (splitting of the organic layer) at lower-than-expected metal loadings. Degradation products often have lower solubility in n-dodecane.

Q: Is my choice of diluent accelerating degradation?

A: Likely, yes.[3] If you are using pure n-dodecane, you are observing the Sensitization Effect .[4]

  • Mechanism: n-Dodecane has a higher ionization potential (IP) than TODGA. When irradiated, n-dodecane forms a radical cation (

    
    ). This radical rapidly transfers its charge to the TODGA molecule (lower IP), effectively focusing the radiation damage onto the extractant.
    

Mitigation Strategies (Troubleshooting Guides)

Protocol A: Diluent Engineering & Radical Scavenging

Objective: Intercept the solvent radical cation before it oxidizes the DGA.

Step-by-Step Implementation:

  • Assess Current Diluent: If using 100% aliphatic kerosene/dodecane, immediate modification is recommended for high-dose fields.

  • Introduce an Aromatic Scavenger:

    • Add 5–10% vol of an aromatic diluent (e.g., tert-butylbenzene) or a specific phase modifier with aromatic character.

    • Why? Aromatics have lower ionization potentials and can "soak up" the charge/energy from the dodecane radical cations, dissipating it as heat rather than chemical bond breakage.

  • Evaluate Phase Modifiers:

    • Common modifiers like 1-Octanol or TBP (Tri-n-butyl phosphate) are often used to prevent third-phase formation. While they solve solubility issues, they act as weak scavengers. For strict radiolysis protection, aromatic additives are superior.

Protocol B: Operational "Self-Shielding" (Metal Loading)

Objective: Utilize the metal complex to stabilize the ligand.

Insight: Experimental data confirms that Metal-Complexed TODGA is significantly more stable than free TODGA. The rigid coordination of the metal ion (e.g.,


 or 

) to the carbonyl and ether oxygens strengthens the molecular backbone against radical attack.

Actionable Steps:

  • Maintain Minimum Loading: Avoid running the extraction bank with "empty" solvent in high-radiation zones.

  • Pre-equilibration: If possible, ensure the solvent is loaded with stable lanthanides (as surrogates) or recycled feed before entering the highest activity zone (e.g., the first extraction stage).

  • Result: This shifts the population from "Free Ligand" (Vulnerable) to "Metal-Solvate" (Protected), reducing the effective degradation rate constant (

    
    ).
    
Protocol C: Aqueous Phase Optimization

Objective: Scavenge aqueous radicals.

Actionable Steps:

  • Nitrate Concentration: Maintain

    
    .
    
    • Mechanism: In the aqueous phase, hydroxyl radicals (

      
      ) are the primary destroyers of hydrophilic DGAs. High nitrate concentrations scavenge 
      
      
      
      to form nitrate radicals (
      
      
      ). While
      
      
      is an oxidant, it reacts more slowly with the DGA backbone than the aggressive
      
      
      radical.

Visualizing the Degradation & Mitigation Logic

Diagram 1: Radiolytic Degradation Pathway of TODGA

This diagram illustrates the "Sensitization Effect" where the diluent acts as a conduit for damage.

DGA_Radiolysis cluster_protection Protective Factor Radiation Gamma/Alpha Radiation Dodecane n-Dodecane (Diluent) Radiation->Dodecane Energy Deposition Dodecane_Rad Dodecane Radical Cation (RH•+) Dodecane->Dodecane_Rad Ionization TODGA_Free TODGA (Free) (Extractant) Dodecane_Rad->TODGA_Free Charge Transfer (Sensitization) TODGA_Excited TODGA*+ (Excited Cation) TODGA_Free->TODGA_Excited Cleavage Bond Cleavage (C-O Ether / N-C Carbonyl) TODGA_Excited->Cleavage Products Degradation Products (TrODGA, DOHyA) Cleavage->Products Europium Metal Ion (Eu3+) Europium->TODGA_Free Complexation (Stabilizes Backbone)

Caption: Figure 1.[5] The sensitization mechanism where solvent radicals attack the DGA, and the stabilizing effect of metal complexation.

Diagram 2: Troubleshooting & Optimization Workflow

A logic flow for researchers to optimize their system.

Optimization_Workflow Start Start: High Radiolysis Observed Check_Diluent Check Diluent Composition Start->Check_Diluent Is_Aliphatic 100% Aliphatic? Check_Diluent->Is_Aliphatic Add_Aromatic Action: Add 5-10% Aromatic Scavenger Is_Aliphatic->Add_Aromatic Yes Check_Loading Check Metal Loading Is_Aliphatic->Check_Loading No Add_Aromatic->Check_Loading Is_Low_Load Loading < 10%? Check_Loading->Is_Low_Load Increase_Load Action: Increase Metal/Surrogate Conc. Is_Low_Load->Increase_Load Yes Monitor Monitor: UHPLC-MS for TrODGA Is_Low_Load->Monitor No Increase_Load->Monitor

Caption: Figure 2. Decision tree for stabilizing DGA solvent systems against radiolytic damage.

Quantitative Data: Stability Benchmarks

The following table summarizes degradation behavior under Gamma irradiation (


) for TODGA in different environments.
ConditionDose Constant (

, kGy

)
Relative StabilityNotes
TODGA + n-Dodecane

LowStrong sensitization by dodecane radical cations.
TODGA + 1-Octanol/Dodecane

Low/ModerateAlcohol provides minimal scavenging protection.
TODGA + Eu(III) Complex

High Metal coordination rigidifies the ether backbone, reducing bond rupture probability.
mTDDGA (Modified DGA) Lower than TODGAVery High Structural modification (methyl groups) can hinder radical attack (steric protection).

Note: Values are approximate and depend on specific experimental setups (dose rate, stirring, acid contact).

References

  • Sugo, Y., et al. (2007). Influence of diluent on radiolysis of amides in organic solution.[3] Radiation Physics and Chemistry.[3][4][6]

  • Sánchez-García, I., et al. (2023). Effect of Europium Complexation on N,N,N′,N′-Tetraoctyldiglycolamide Degradation Against Gamma Radiation.

  • Wilden, A., et al. (2018). Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. Solvent Extraction and Ion Exchange.[6][7][8]

  • Horne, G. P., et al. (2019). Gamma radiolysis of hydrophilic diglycolamide ligands in concentrated aqueous nitrate solution.[9] Dalton Transactions.

  • Zarzana, C. A., et al. (2015). A Comparison of the γ-Radiolysis of TODGA and T(EH)DGA Using UHPLC-ESI-MS Analysis.[10] Solvent Extraction and Ion Exchange.[6][7][8]

Sources

Optimization

Technical Support Center: Purification of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid

Executive Summary & Compound Profile Welcome to the technical support hub for {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid . This guide addresses the specific physicochemical challenges associated with purifying this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid . This guide addresses the specific physicochemical challenges associated with purifying this diglycolic acid monoamide derivative.

Unlike simple carboxylic acids, this molecule possesses a "surfactant-like" structure: a lipophilic N-methyl-N-phenyl tail connected to a hydrophilic carboxylic head via a flexible ether linker.[1] This amphiphilic nature creates unique purification hurdles, specifically emulsion formation and NMR rotamer complexity .[1]

Compound Profile
PropertyCharacteristicImplication for Purification
Structure Class Amido-ether-carboxylic acidAmphiphilic; prone to oiling out.[1][2][3]
Acidic Group Carboxylic Acid (

)
Allows pH-switchable solubility (Acid-Base extraction).[1]
Basic Impurity N-methylaniline (Starting material)Must be removed via acidic wash.[1]
Stereochemistry Achiral (but exhibits Rotamerism)CRITICAL: NMR will appear "impure" due to amide bond rotation.[1]
Solubility Soluble: EtOAc, DCM, DMSO, Basic WaterInsoluble: Acidic Water, HexanesStandard organic extraction is effective.

Primary Purification Protocol: The "Double-Switch" Extraction

The most efficient method to purify this compound from its precursors (N-methylaniline and diglycolic anhydride/acid) is a pH-swing extraction.[1] This method exploits the acidity of the product and the basicity of the amine impurity.

Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Product + N-methylaniline + Neutral Impurities) Dissolve 1. Dissolve in Ethyl Acetate (EtOAc) Start->Dissolve AcidWash 2. Wash with 1M HCl (pH < 2) Dissolve->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Product + Neutrals) Sep1->OrgLayer1 Product stays organic AqLayer1 Aqueous Layer (Protonated N-methylaniline) Sep1->AqLayer1 Discard BaseExt 3. Extract with Sat. NaHCO3 (pH ~8) OrgLayer1->BaseExt Sep2 Phase Separation 2 BaseExt->Sep2 OrgLayer2 Organic Layer (Neutral Impurities) Sep2->OrgLayer2 Discard AqLayer2 Aqueous Layer (Product as Carboxylate Salt) Sep2->AqLayer2 Product moves to water Acidify 4. Acidify Aq. Layer with 6M HCl to pH 1 (Precipitation or Oiling Out) AqLayer2->Acidify FinalExt 5. Extract into fresh EtOAc -> Dry -> Concentrate Acidify->FinalExt

Figure 1: The "Double-Switch" extraction logic ensures removal of both basic amines and neutral non-acidic byproducts.[1]

Step-by-Step Protocol
  • Solubilization: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc facilitates cleaner phase cuts with water.

  • Acid Wash (Removal of Amine): Wash the organic phase twice with 1M HCl .[1]

    • Mechanism:[1][2][3][4][5] Unreacted N-methylaniline is protonated (

      
      ) and migrates to the aqueous layer.[1] The product (COOH) remains in the organic layer.
      
  • Base Extraction (Isolation of Product): Extract the organic phase three times with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5] The product converts to its sodium salt (

      
      ) and migrates to the aqueous layer. Neutral impurities (bis-amides, unreacted anhydride derivatives) remain in the organic layer.
      
  • Acidification & Recovery:

    • Collect the combined aqueous bicarbonate extracts.[1]

    • Slowly add 6M HCl while stirring until pH < 2. Caution: CO2 evolution will be vigorous.[1]

    • The product will precipitate or "oil out" as the free acid. Extract this cloudy aqueous mixture three times with fresh EtOAc.

  • Drying: Wash the final organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Troubleshooting Guide (FAQs)

Issue 1: "My NMR shows split peaks. Is my compound impure?"

Diagnosis: Likely Rotamerism , not impurity.[1] Explanation: The amide bond connecting the N-methyl and Phenyl groups has significant double-bond character (


).[1] This restricts rotation, creating two distinct conformers (cis and trans) that exchange slowly on the NMR timescale at room temperature.
Verification Protocol: 
  • Observe: Look for duplicated signals. The N-methyl singlet often appears as two unequal peaks (e.g., ratio 60:40 or 70:30).

  • Test: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 60-80°C in DMSO-

    
    .
    
    • Result: If the peaks coalesce into single sharp signals, it is rotamerism. If they remain distinct, it is an impurity.[1]

Issue 2: "The product formed an emulsion during extraction."

Diagnosis: Surfactant effect.[1] Explanation: The molecule has a lipophilic tail and a hydrophilic head, acting like a soap. Solution:

  • Add Salt: Saturate the aqueous layer with solid NaCl (brine) to increase ionic strength.[1]

  • Filter: Pass the emulsion through a small pad of Celite.

  • Solvent Switch: If using DCM, switch to EtOAc.[1] DCM/Water emulsions are notoriously difficult to break.[1]

Issue 3: "I obtained a viscous oil instead of a solid."

Diagnosis: "Oiling Out" due to ether linkage flexibility. Explanation: The ether linker (


) adds rotational degrees of freedom, lowering the melting point and inhibiting crystal lattice formation.
Crystallization Protocol: 
  • Evaporate: Ensure all solvent (especially EtOAc) is removed.[1] Trace solvent acts as a plasticizer.[1]

  • Trituration: Add a non-polar solvent (Pentane or Hexanes/Diethyl Ether 9:[1]1) to the oil.[6]

  • Sonication: Sonicate the biphasic mixture. The mechanical energy often induces nucleation, turning the oil into a white solid.

  • Seeding: If you have a previous solid batch, add a "seed" crystal.[1]

Advanced Purification: Flash Chromatography

If the extraction yields <95% purity, use Flash Column Chromatography.

Stationary Phase: Silica Gel (Standard 40-63 µm).[1] Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid .[1]

Critical Parameter: The Acid Modifier You must add 0.1% Acetic Acid or Formic Acid to the mobile phase.

  • Why? Without acid, the carboxylic acid group on your molecule will interact strongly with the silanols on the silica gel, causing severe "streaking" or "tailing" (broad peaks that never fully elute). The modifier suppresses ionization, keeping the peak sharp.

Gradient ProfileMobile Phase A (DCM + 0.1% AcOH)Mobile Phase B (MeOH + 0.1% AcOH)
0 - 2 min 100%0%
2 - 10 min 98%2%
10 - 20 min 90%10%

Analytical Validation Specifications

Use these parameters to validate the identity of your purified compound.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl ring absorption).[1]

NMR Interpretation (DMSO- )
  • 
     12.0-13.0 ppm:  Broad singlet (COOH).[1] If missing, the sample may be wet or a salt.
    
  • 
     7.2-7.5 ppm:  Multiplet (Phenyl protons).[1]
    
  • 
     4.0-4.2 ppm:  Singlets (OCH2 protons).[1] Note: These may appear as multiple sets due to rotamers.[1]
    
  • 
     3.1-3.3 ppm:  Singlet (N-Methyl).[1] Expect split peaks (Rotamers).
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general workup procedures of organic acids and amides).

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. (Foundational text explaining the rotamerism/split peaks in N,N-disubstituted amides).

  • Reich, H. J. (2024).[1] WinPLT NMR Data: Dynamic NMR. University of Wisconsin-Madison.[1] (Educational resource on coalescence temperature and amide bond rotation).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Source for mobile phase modification with acids to prevent tailing).[1]

Sources

Reference Data & Comparative Studies

Validation

Slope Ratio Method for Metal-Ligand Stoichiometry: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals Focus: Harvey-Manning Slope Ratio Method vs. Job’s Method & Mole Ratio Method Executive Summary: The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals Focus: Harvey-Manning Slope Ratio Method vs. Job’s Method & Mole Ratio Method

Executive Summary: The Challenge of Weak Complexes

In the development of metallodrugs and chelation therapies, determining the exact stoichiometry (


) of a metal-ligand complex is a foundational step. While the Mole Ratio Method  and Job’s Method  are industry standards for stable, high-affinity complexes, they frequently fail when applied to systems with low stability constants (

) or high dissociation rates.

This guide analyzes the Slope Ratio Method (Harvey-Manning) , a specialized spectrophotometric technique designed specifically to resolve stoichiometry in weak complexes where other methods yield ambiguous curvature. We compare its performance directly against standard alternatives, providing a validated protocol for its execution.

Technical Deep Dive: The Slope Ratio Method

The Mechanistic Principle

The Slope Ratio Method circumvents the equilibrium ambiguity of weak complexes by forcing the reaction to completion through mass action. Unlike Job’s method, which relies on a continuously varying mole fraction, this method utilizes two distinct experimental series with overwhelming excesses of reactants.

The Derivation: For a generalized complex formation reaction:



Series 1 (Variable Metal, Excess Ligand): When


, the equilibrium shifts entirely to the right. The concentration of the complex is limited solely by the metal concentration (

).

Applying Beer’s Law (

):

Plotting

vs.

yields a line with Slope (

) =

.

Series 2 (Variable Ligand, Excess Metal): When


, the complex concentration is limited by the ligand concentration (

).


Plotting

vs.

yields a line with Slope (

) =

.

The Stoichiometric Ratio:



Workflow Visualization

The following diagram illustrates the dual-series logic required to isolate the stoichiometric coefficients.

SlopeRatioWorkflow Start Start: Unknown Stoichiometry (MmLn) Split Split into Two Experimental Series Start->Split Exp1 Series A: Excess Ligand Vary Metal Concentration [M] Split->Exp1 Exp2 Series B: Excess Metal Vary Ligand Concentration [L] Split->Exp2 Force1 Force Reaction Completion Limit = [M] Exp1->Force1 Mass Action Force2 Force Reaction Completion Limit = [L] Exp2->Force2 Mass Action Plot1 Plot Abs vs. [M] Slope_M = εb/m Force1->Plot1 Plot2 Plot Abs vs. [L] Slope_L = εb/n Force2->Plot2 Calc Calculate Ratio Slope_M / Slope_L = n/m Plot1->Calc Plot2->Calc

Figure 1: The logical workflow of the Harvey-Manning Slope Ratio Method, demonstrating how mass action isolates stoichiometric variables.

Comparative Analysis: Performance vs. Alternatives

The choice of method depends heavily on the stability constant (


) of the complex.[1] The Slope Ratio Method is not a universal replacement but a targeted solution for specific chemical environments.
Quantitative Comparison Table
FeatureSlope Ratio Method (Harvey-Manning)Job's Method (Continuous Variation)Mole Ratio Method (Yoe-Jones)
Primary Use Case Weak / Unstable Complexes Stable Complexes, Identifying SpeciesStable Complexes, Determining

Data Output Stoichiometric Ratio (

)
Stoichiometry (

) & Stability Constant
Stoichiometry & Stability Constant
Reagent Usage High (Requires large excess)Low (Fixed total molarity)Moderate
Sensitivity to

High (Works even if dissociation is high)Low (Peaks become broad/flat if

is low)
Low (Curvature obscures endpoint if

is low)
Assumption Only one complex formsOnly one complex formsStepwise formation can be detected
Limitation Cannot determine

directly
Ambiguous for weak complexesAmbiguous for weak complexes
Decision Logic for Researchers

Use the following logic to determine if the Slope Ratio Method is required for your specific analyte.

MethodSelection Input Analyze Complex Stability CheckK Is Stability Constant (Kf) High or Low? Input->CheckK HighK High Kf (Stable) Sharp transitions expected CheckK->HighK LowK Low Kf (Weak) High dissociation expected CheckK->LowK Jobs Use Job's Method (Standard) HighK->Jobs Fixed Volume MoleRatio Use Mole Ratio Method (Titration-like) HighK->MoleRatio Titration SlopeRatio Use Slope Ratio Method (Forces Completion) LowK->SlopeRatio Best Accuracy

Figure 2: Decision matrix for selecting the appropriate stoichiometry determination method based on complex stability.

Validated Experimental Protocol

Objective: Determine the stoichiometry of an Iron(II)-Phenanthroline complex (Example System). Prerequisites: Spectrophotometer, volumetric flasks, standard solutions of Metal (


) and Ligand (

).[2]
Step 1: Wavelength Selection
  • Prepare a trial mixture of

    
     and 
    
    
    
    (1:1 ratio).
  • Scan absorbance from 400–800 nm.

  • Identify

    
     (wavelength of maximum absorbance).[1][2][3]
    
  • Validation: Ensure neither pure

    
     nor pure 
    
    
    
    absorbs significantly at
    
    
    . If they do, background correction is required [1].[4]
Step 2: Variable Metal Series (Excess Ligand)
  • Constant: Add a fixed, large volume of Ligand solution (e.g.,

    
     M) to five 25 mL volumetric flasks. The final concentration must be at least 10x the expected metal concentration to force pseudo-first-order conditions.
    
  • Variable: Add increasing volumes of Metal solution (e.g.,

    
     M) to the flasks (0.5, 1.0, 1.5, 2.0, 2.5 mL).
    
  • Dilute to mark with solvent/buffer.

  • Measure Absorbance (

    
    ) at 
    
    
    
    .[2][3][5]
  • Plot:

    
     vs. Concentration of Metal (
    
    
    
    ).
  • Calculate: Determine Slope

    
     using linear regression (
    
    
    
    required).
Step 3: Variable Ligand Series (Excess Metal)
  • Constant: Add a fixed, large volume of Metal solution (e.g.,

    
     M) to five new flasks.
    
  • Variable: Add increasing volumes of Ligand solution (e.g.,

    
     M) to the flasks.
    
  • Dilute to mark.[2]

  • Measure Absorbance (

    
    ) at 
    
    
    
    .[2][3][5]
  • Plot:

    
     vs. Concentration of Ligand (
    
    
    
    ).[2][3][5][6]
  • Calculate: Determine Slope

    
     using linear regression.
    
Step 4: Data Analysis

Calculate the stoichiometry using the ratio derived in Section 2.1:



Example Calculation: If


 and 

, then

. The complex is

.

Critical Interpretation & Troubleshooting

Non-Zero Intercepts

Ideally, regression lines pass through the origin. A significant positive intercept indicates:

  • Improper blanking (cuvette mismatch).

  • Absorbance by the excess reagent at

    
    .[2][3][5]
    
  • Correction: Subtract the absorbance of the blank (containing only the excess reagent) from all sample readings [2].

Nonlinearity (Beer's Law Deviation)

If the plots in Step 2 or 3 curve at high concentrations:

  • Cause: The "excess" reagent is no longer in sufficient excess to drive the equilibrium to 100% completion, or the detector is saturating.

  • Solution: Dilute all samples by 50% or increase the concentration of the constant reagent. The method relies strictly on the linear portion of the slope [3].

Stepwise Formation

The Slope Ratio method assumes a single dominant complex (


). If multiple stable complexes exist (

) simultaneously, the slopes will not be linear. In this case, Job's Method is preferred for identifying multiple species.

References

  • Harvey, A. E., & Manning, D. L. (1950). Spectrophotometric Methods of Establishing Empirical Formulas of Colored Complexes in Solution. Journal of the American Chemical Society, 72(10), 4488–4493. Link

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. (Chapter 26: Molecular Absorption Spectrometry). Link

  • Hill, Z. D., & MacCarthy, P. (1986). Novel Approach to Job's Method: An Undergraduate Experiment. Journal of Chemical Education, 63(2), 162. Link

  • Mansour, A. M., & Danielson, N. D. (2018).[2] Ligand exchange method for determination of mole ratios of relatively weak metal complexes: A comparative study. Chemistry Central Journal, 12, 137. Link

Sources

Comparative

A Senior Application Scientist's Guide to Determining Binding Constants of Lanthanide-Diglycolamate Complexes

For researchers, inorganic chemists, and professionals in drug development, the precise determination of binding constants for lanthanide-diglycolamate complexes is of paramount importance. These complexes are at the for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, inorganic chemists, and professionals in drug development, the precise determination of binding constants for lanthanide-diglycolamate complexes is of paramount importance. These complexes are at the forefront of applications ranging from contrast agents in magnetic resonance imaging (MRI) to therapeutic radiopharmaceuticals and advanced materials. The stability of these complexes, quantified by their binding constants, dictates their efficacy and safety in biological systems. This guide provides an in-depth comparison of the primary analytical techniques used to determine these crucial parameters, grounded in scientific principles and practical expertise.

The Significance of Lanthanide-Diglycolamate Interactions

Lanthanides, with their unique magnetic and luminescent properties, are invaluable in various scientific and medical fields. Diglycolic acid (DGA), a simple and effective tridentate ligand, forms stable complexes with lanthanide ions. The ether oxygen and two carboxylate groups of DGA chelate the lanthanide ion, forming a thermodynamically stable five-membered ring. Understanding the strength of this interaction is critical for designing new ligands with enhanced selectivity and stability for specific lanthanide ions.

A Comparative Overview of Key Analytical Techniques

The determination of binding constants for lanthanide-diglycolamate complexes can be approached through several robust analytical methods. The choice of technique is often dictated by the specific characteristics of the complex, the required precision, and the available instrumentation. Here, we compare three widely employed methods: Potentiometric Titration, UV-Vis Spectrophotometry, and Isothermal Titration Calorimetry (ITC).

Technique Principle Advantages Limitations Typical Binding Constant Range
Potentiometric Titration Measures the change in hydrogen ion concentration (pH) upon complex formation.High precision, applicable to a wide range of metal-ligand systems, relatively inexpensive.Requires protonation/deprotonation of the ligand during complexation, can be affected by hydrolysis of the metal ion.10² - 10¹⁰ M⁻¹
UV-Vis Spectrophotometry Monitors the change in absorbance of a solution as the complex is formed.High sensitivity, non-destructive, suitable for systems with a chromophoric ligand or metal ion.Requires a significant change in the UV-Vis spectrum upon complexation, can be complex to analyze for multi-equilibria systems.10³ - 10⁷ M⁻¹
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.Provides a complete thermodynamic profile (ΔH, ΔS, and Kₐ) in a single experiment, considered the "gold standard" for binding analysis.Requires larger sample quantities, sensitive to buffer mismatch and heat of dilution.10³ - 10⁹ M⁻¹

In-Depth Methodological Guides

Potentiometric Titration: The Gold Standard for Precision

Potentiometric titration is a highly reliable method for determining stability constants, particularly for complexes involving ligands that undergo protonation or deprotonation.[1][2] The principle lies in monitoring the pH of a solution containing the lanthanide ion and diglycolic acid as it is titrated with a standard base. The formation of the lanthanide-diglycolamate complex releases protons, causing a change in pH that can be precisely measured.

The choice of a combined glass electrode is crucial for accurate pH measurements. The system must be calibrated with standard buffers to ensure linearity and accuracy. Maintaining a constant ionic strength is paramount to ensure that the activity coefficients of the ions remain constant throughout the titration, allowing for the determination of concentration-based stability constants. Nitrogen purging is essential to prevent the dissolution of atmospheric CO₂, which would interfere with the pH measurements.

  • Solution Preparation:

    • Prepare a standardized stock solution of the lanthanide (III) nitrate (e.g., Eu(NO₃)₃) of approximately 0.1 M.

    • Prepare a stock solution of diglycolic acid of approximately 0.1 M.

    • Prepare a carbonate-free stock solution of a strong base (e.g., NaOH or KOH) of approximately 0.1 M. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).

    • Prepare a stock solution of a strong acid (e.g., HNO₃) of approximately 0.1 M.

    • Prepare a stock solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength (e.g., 1.0 M).

  • Calibration of the Electrode:

    • Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration Procedure:

    • In a thermostated titration vessel, pipette a known volume of the diglycolic acid solution.

    • Add a known volume of the lanthanide nitrate solution to achieve the desired metal-to-ligand ratio (e.g., 1:1, 1:2, or 1:3).

    • Add the required volume of the inert salt solution to maintain a constant ionic strength (e.g., 0.1 M).

    • Add a known amount of strong acid to lower the initial pH and ensure the ligand is fully protonated.

    • Dilute the solution to a final known volume with deionized water.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas for at least 15 minutes before and during the titration to exclude CO₂.

    • Titrate the solution with the standardized strong base, adding small increments (e.g., 0.05 mL) and recording the pH after each addition when the reading stabilizes.

    • Continue the titration until the pH reaches a plateau in the alkaline region.

    • Perform a separate titration of the diglycolic acid in the absence of the lanthanide ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of base added.

    • Use a suitable software package (e.g., Hyperquad, BEST) to refine the protonation constants of the ligand and the stability constants of the lanthanide-diglycolamate complexes by fitting the experimental titration data to a theoretical model.[2]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare & Standardize Solutions (Ln³⁺, DGA, Base, Acid, Salt) C Combine Ln³⁺, DGA, Acid & Salt in Titration Vessel A->C B Calibrate pH Electrode B->C D Purge with N₂ C->D E Titrate with Standard Base Record pH vs. Volume D->E F Plot Titration Curves E->F G Calculate Protonation & Stability Constants (e.g., using Hyperquad) F->G UV_Vis_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Stock Solutions (Ln³⁺, DGA, Buffer) B Identify Optimal Wavelength A->B C Titrate Ligand into Ln³⁺ Solution (or vice versa) in a Cuvette B->C D Record Absorbance after each Addition C->D E Correct for Dilution D->E F Plot Absorbance vs. Molar Ratio E->F G Non-linear Fit to Binding Isotherm to Determine Kₐ F->G

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Powerhouse

Isothermal Titration Calorimetry (ITC) stands out as it directly measures the heat change associated with the binding event, providing a complete thermodynamic signature of the interaction in a single experiment. This includes the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n). From these, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.

The success of an ITC experiment hinges on precise concentration determination and careful buffer matching between the sample in the cell and the titrant in the syringe. [3]Any mismatch in buffer composition will lead to large heats of dilution that can obscure the heat of binding. The choice of concentrations is also critical and should be based on the expected binding affinity to ensure a sigmoidal binding curve.

  • Solution Preparation:

    • Prepare stock solutions of the lanthanide (III) nitrate and diglycolic acid.

    • Dialyze both the lanthanide and ligand solutions against the same buffer to ensure a perfect match. Alternatively, prepare the solutions from the same buffer stock.

    • Accurately determine the concentrations of the final solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Set the desired experimental temperature.

    • Load the lanthanide solution into the sample cell and the diglycolic acid solution into the injection syringe (or vice versa).

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the ligand solution into the lanthanide solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat change per injection against the molar ratio of ligand to metal.

    • Fit the data to a suitable binding model using the instrument's software to determine Kₐ, ΔH, and n.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Buffer-Matched Ln³⁺ and DGA Solutions B Accurately Determine Concentrations A->B C Load Ln³⁺ into Cell, DGA into Syringe B->C D Perform Sequential Injections Measure Heat Change C->D F Integrate Heat Peaks & Subtract Dilution Heat D->F E Run Control Titration (DGA into Buffer) E->F G Plot Heat vs. Molar Ratio F->G H Fit to Binding Model to get Kₐ, ΔH, and n G->H

Caption: Workflow for Isothermal Titration Calorimetry.

Concluding Remarks for the Practicing Scientist

The determination of binding constants for lanthanide-diglycolamate complexes is a critical step in the development of new technologies based on these fascinating elements. Each of the techniques discussed herein offers a unique set of advantages and is suited to different experimental constraints.

  • Potentiometric titration remains a cornerstone for its precision and broad applicability, especially when dealing with ligands that have ionizable protons.

  • UV-Vis spectrophotometry provides a sensitive and non-destructive method, ideal for systems that exhibit a distinct spectral change upon complexation.

  • Isothermal Titration Calorimetry offers the most comprehensive thermodynamic information from a single experiment and is invaluable for a deep understanding of the driving forces behind complex formation.

A judicious choice of method, coupled with careful experimental design and execution, will yield reliable and reproducible binding constants, paving the way for the rational design of next-generation lanthanide-based materials and therapeutics. It is often advisable to employ at least two different techniques to validate the determined stability constants and gain a more complete picture of the system under investigation.

References

  • Determination of the stability constants of lanthanide complexes with oxyacids using capillary electrophoresis. (2025). ResearchGate. Retrieved from [Link]

  • Determination of the binding constant. (n.d.). University of Victoria. Retrieved from [Link]

  • Determination of stability constants of lanthanide nitrate complex formation using a solvent extraction technique. (2025). INIS-IAEA. Retrieved from [Link]

  • Table 2 Stability constants (log K M m H h L l ) a of the complexes of... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration. (2006). PubMed. Retrieved from [Link]

  • Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of HDOTA Complexes by the UV-VIS Spectrophotometry and Potentiometry. (2009). Bentham Open. Retrieved from [Link]

  • Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. (2021). PubMed. Retrieved from [Link]

  • The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. (2022). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids. (n.d.). Material Science Research India. Retrieved from [Link]

  • Chapter One - Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. (2020). OSTI.GOV. Retrieved from [Link]

  • Stability Constant: Explanation & Calculation. (2023). StudySmarter. Retrieved from [Link]

  • Thermodynamic parameters and stability constants of some tervalent lanthanide complexes of 1-(3-aryl-5-hydroxy 4-isoxazolylazo). (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Thermodynamics of biphasic lanthanide extraction by tripodal diglycolamide: a solution calorimetry study. (2016). Dalton Transactions. Retrieved from [Link]

  • GUIDELINES FOR THE DETERMINATION OF STABILITY. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

  • Deep Learning Insights into Lanthanides Complexation Chemistry. (2021). Semantic Scholar. Retrieved from [Link]

  • Stability constant of the lanthanide (III) ion complexes with schiff bases. (2019). International Journal of Applied Research. Retrieved from [Link]

  • Isothermal titration calorimetry. (2016). CureFFI.org. Retrieved from [Link]

  • Planning your ITC Experiment. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Stability constants of complexes. (n.d.). Wikipedia. Retrieved from [Link]

  • Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-Wat. (2008). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved from [Link]

  • Metal-Ligand Stability Constants of Lanthanide(III) Chelates with some Substituted Drugs. (2014). International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). University of Zaragoza. Retrieved from [Link]

  • Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. (2025). MDPI. Retrieved from [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024). NECTAR COST. Retrieved from [Link]

  • Determination of stability constant by Potentiometric titrations -I. (2018). YouTube. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Selectivity of Diglycolamic Acid Against Commercial Extractants

For researchers and professionals in hydrometallurgy, nuclear waste reprocessing, and rare-earth element purification, the choice of an optimal extractant is paramount. This guide provides an in-depth, objective comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in hydrometallurgy, nuclear waste reprocessing, and rare-earth element purification, the choice of an optimal extractant is paramount. This guide provides an in-depth, objective comparison of the performance of diglycolamic acid (DGA) and its derivatives against established commercial extractants such as CMPO, TBP, and Cyanex variants. The following analysis is grounded in experimental data to elucidate the nuanced selectivity of these compounds in critical separation processes.

Introduction: The Quest for Selective Separation

Liquid-liquid extraction, also known as solvent extraction, is a cornerstone technique for the separation and purification of metals.[1][2] The efficacy of this process hinges on the extractant's ability to selectively bind to target metal ions in an aqueous phase and transport them to an immiscible organic phase.[3][4] This is particularly challenging for elements with similar chemical properties, such as the lanthanides and actinides.[5][6]

Diglycolamic acids (DGAs) have emerged as a promising class of "CHON" extractants (composed only of carbon, hydrogen, oxygen, and nitrogen), which makes them completely incinerable and environmentally benign for disposal of spent organic waste.[6] Their unique molecular structure, featuring a tridentate coordination site composed of an amidic carbonyl, an etheric oxygen, and a carboxylic acid group, offers distinct advantages in selectivity, particularly for trivalent f-block elements.[1][6] This guide will benchmark the performance of DGA derivatives against workhorse commercial extractants to provide a clear perspective on their relative merits.

The Contenders: A Profile of Key Extractants

Diglycolamic Acid (DGA) and its Derivatives

N,N-dialkyl diglycolamic acids (DRDGAs) are noted for their high extraction efficiency and selectivity for a range of metal ions.[7][8] The alkyl chains on the amide nitrogen can be modified to tune the extractant's hydrophobicity and steric properties, thereby influencing its extraction behavior.[1][9] For instance, N,N-dioctyldiglycolamic acid (DODGAA) and N,N-di(2-ethylhexyl)diglycolamic acid (HDEHDGA) are frequently studied derivatives.[1][10] Due to their polar nature, DGAs often require a phase modifier like isodecyl alcohol (IDA) when used with non-polar diluents such as n-dodecane.[6][10]

Commercial Extractants: The Industry Standards
  • CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide): A key component in the TRUEX (TRansUranic EXtraction) process, CMPO is a neutral extractant known for its high efficiency in extracting transuranic elements from acidic nuclear waste.[11][12] It is often used in conjunction with a phase modifier like tributyl phosphate (TBP).[11]

  • TBP (Tributyl Phosphate): A widely used neutral extractant, particularly in the PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing.[2][13] TBP exhibits high selectivity for uranium and plutonium.[2] However, its selectivity for trivalent lanthanides and actinides is limited when used alone.[14]

  • Cyanex Extractants: This family of organophosphorus acids includes well-known members like Cyanex 272 and Cyanex 572.[15][16] They are acidic extractants that operate via a cation-exchange mechanism and are widely employed in the separation of rare-earth elements.[1][15] Their extraction efficiency is highly dependent on the pH of the aqueous phase.[1]

Head-to-Head Comparison: Selectivity and Performance

The true measure of an extractant lies in its selectivity – the ability to separate one metal ion from another. This is quantified by the separation factor (β), which is the ratio of the distribution ratios (D) of the two metals.[15]

Lanthanide and Actinide Separations

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear waste management.[5] DGAs have shown considerable promise in this area.

Key Findings:

  • N,N-dialkyl diglycolamic acids (HDRDGA) have demonstrated good separation factors for the mutual separation of lanthanides and actinides in nitric acid medium.[6][10]

  • Studies comparing DGA derivatives with the TRUEX solvent (CMPO + TBP) have shown that while both can quantitatively extract trivalent actinides and lanthanides, stripping (back-extraction) of the metal ions from the loaded DGA organic phase is significantly more efficient.[11]

  • The extraction mechanism of DGAs can be tuned by altering the acidity of the aqueous phase. At low nitric acid concentrations, a cation-exchange mechanism dominates, whereas at high acid concentrations, an ion-pair mechanism is observed.[1]

Table 1: Comparative Performance for Lanthanide/Actinide Separation

Extractant SystemTarget SeparationKey AdvantagesKey Disadvantages
Diglycolamic Acids (e.g., HDODGA) An(III) / Ln(III)High separation factors, efficient stripping, incinerable.[6][10][11]Requires a phase modifier in non-polar diluents.[6][10]
CMPO + TBP (TRUEX solvent) An(III) / Ln(III)High extraction efficiency for transuranics.[11][17]Poor stripping of extracted metal ions.[11]
TBP U(VI), Pu(IV)High selectivity for uranium and plutonium.[2]Low selectivity for trivalent actinides and lanthanides.[14]
Intra-Lanthanide Separation (Rare-Earth Elements)

The separation of adjacent rare-earth elements is notoriously difficult due to their similar ionic radii and chemical properties.[15]

Key Findings:

  • N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) exhibits outstanding selectivity for light lanthanide pairs, with separation factors (SF) of SFCe/La = 6.68, SFPr/Ce = 2.79, and SFNd/Pr = 2.65 in a chloride medium.[1]

  • The mutual separation abilities of N,N-dioctyldiglycolamic acid (DODGAA) for light lanthanides are reportedly higher than those of organophosphorus extractants.[18]

  • Cyanex 272 can selectively extract Y(III) over other rare-earth elements from a hydrochloric acid solution.[16]

  • Cyanex 572 has been shown to achieve similar separation performance to the industrial standard PC88A for rare-earth elements but with the significant advantage of requiring over 30% less acid for stripping.[15]

Table 2: Separation Factors for Adjacent Light Lanthanides

ExtractantLanthanide PairSeparation Factor (SF)
HDEHDGA Ce/La6.68[1]
Pr/Ce2.79[1]
Nd/Pr2.65[1]
Cyanex 272 Ce/La (qualitative)High selectivity for Ce over La at pH 5.6.[19]

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following protocols provide a detailed methodology for conducting solvent extraction experiments to evaluate and compare extractant performance.

Protocol 1: Solvent Extraction of Lanthanides using a DGA Derivative

This protocol describes a typical liquid-liquid extraction procedure for evaluating the separation of lanthanides from a nitric acid solution using a diglycolamide extractant.[20]

Materials:

  • Organic Phase: 0.01 M N,N,N′,N′-tetraoctyl diglycolamide (TODGA) in n-dodecane.

  • Aqueous Phase: A solution containing a mixture of lanthanide nitrates (e.g., 1 mM of each Ln(III)) in 3 M nitric acid.

  • Centrifuge tubes (15 mL).

  • Rotary mixer.

  • Centrifuge.

  • Pipettes and standard laboratory glassware.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for lanthanide concentration analysis.

Procedure:

  • Phase Preparation: Prepare the organic and aqueous phases at the specified concentrations.

  • Extraction: In a centrifuge tube, combine equal volumes (e.g., 5 mL each) of the organic and aqueous phases.

  • Mixing: Cap the tube securely and place it on a rotary mixer for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Phase Separation: Centrifuge the tubes to ensure a clean and complete separation of the aqueous and organic phases.

  • Sampling and Analysis: Carefully separate the two phases. Determine the concentration of each lanthanide in both the aqueous and organic phases using ICP-MS. The concentration in the organic phase can be determined by stripping the metals with a suitable stripping agent (e.g., dilute nitric acid) and analyzing the resulting aqueous solution.

  • Data Calculation: Calculate the distribution ratio (D) for each lanthanide using the formula: D = [Ln]org / [Ln]aq. Calculate the separation factor (β) between two lanthanides (Ln1 and Ln2) using the formula: β = DLn1 / DLn2.

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis A Prepare Aqueous Phase (Metal Ions in Acid) C Combine Phases in Centrifuge Tube A->C B Prepare Organic Phase (Extractant in Diluent) B->C D Mix to Equilibrium C->D E Centrifuge D->E F Separate Aqueous and Organic Phases E->F G Analyze Metal Concentration (e.g., ICP-MS) F->G H Calculate Distribution Ratios and Separation Factors G->H

Caption: General workflow for a solvent extraction experiment.

Mechanistic Insights: Understanding the "Why"

The selectivity of an extractant is not arbitrary; it is governed by fundamental chemical principles.

  • Cation-Exchange Mechanism: Acidic extractants like Cyanex 272 and DGAs at low pH operate through a cation-exchange mechanism.[1][15] The acidic proton of the extractant is exchanged for a metal cation. The efficiency of this process is highly dependent on the pH of the aqueous phase.[1]

  • Solvation (Ion-Pair) Mechanism: Neutral extractants like TBP, CMPO, and DGAs at high acid concentrations extract metal ions through a solvation or ion-pair mechanism.[1] The neutral extractant molecule coordinates with the metal salt (e.g., metal nitrate), forming a neutral complex that is soluble in the organic phase.

  • Steric and Electronic Effects: The structure of the extractant molecule plays a critical role. The size and branching of alkyl groups can create steric hindrance, influencing which metal ions can be effectively complexed.[1] Additionally, the electronic properties of the coordinating atoms in the extractant affect the strength of the metal-ligand bond.[21][22]

Extraction_Mechanisms cluster_cation_exchange Cation-Exchange Mechanism cluster_solvation Solvation (Ion-Pair) Mechanism A Acidic Extractant (HA) C Metal Complex (MA) A->C + M+ B Metal Cation (M+) B->C D Proton (H+) C->D - H+ E Neutral Extractant (L) G Metal-Ligand Complex (MX·L) E->G + MX F Metal Salt (MX) F->G

Caption: Simplified representation of two primary extraction mechanisms.

Conclusion and Future Outlook

This guide has benchmarked the selectivity of diglycolamic acid and its derivatives against key commercial extractants. The evidence strongly suggests that DGAs offer a compelling combination of high selectivity, particularly for challenging separations of lanthanides and actinides, coupled with the significant environmental advantage of being fully incinerable.[6] While commercial extractants like CMPO, TBP, and the Cyanex series will continue to be mainstays in various industrial applications, the superior performance of DGAs in specific, high-value separations makes them a technology to watch and a powerful tool for researchers and drug development professionals.

Future research will likely focus on the synthesis of novel DGA derivatives with even greater selectivity and on the development of more efficient and environmentally friendly solvent systems.[9][23] The insights provided in this guide should serve as a valuable resource for those seeking to optimize their separation processes and push the boundaries of chemical selectivity.

References

  • Ansari, S. A., et al. (2023). Diglycolamic acid for the mutual separation of lanthanides and actinides from dilute nitric acid solution: solvent extraction, dynamic light scattering, and spectroscopic investigations. New Journal of Chemistry. [Link]

  • Lumetta, G. J., et al. (2014). Actinide Lanthanide Separation Process – ALSEP. PNNL. [Link]

  • McDowell, W. J. (1986). Selectivity in solvent extraction of metal ions by organic cation exchangers synergized by macrocycles: Factors relating to macrocycle size and structure. Oak Ridge National Laboratory. [Link]

  • Wang, D., et al. (2019). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. ACS Omega. [Link]

  • Pospiech, B. (n.d.). application of tbp in selective removal of iron(iii) in solvent extraction and transport through polymer inclusion membranes processes. journalssystem.com. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • Decachem. (2025). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. Decachem. [Link]

  • Soldenhoff, K., & Soderstrom, M. (n.d.). ENHANCED SEPARATION OF RARE EARTH ELEMENTS. OSTI.GOV. [Link]

  • Li, Z., et al. (2019). Separation of rare earth elements from the leaching solution of waste phosphors by solvent extraction with Cyanex 272 and its mixture with other extractants. Physicochemical Problems of Mineral Processing. [Link]

  • Ansari, S. A., et al. (2023). Diglycolamic acid for the mutual separation of lanthanides and actinides from dilute nitric acid solution: solvent extraction, dynamic light scattering, and spectroscopic investigations. ResearchGate. [Link]

  • McDowell, W. J. (2007). SELECTIVITY IN SOLVENT EXTRACTION OF METAL IONS BY ORGANIC CATION EXCHANGERS SYNERGIZED BY MACROCYCLES: FACTORS RELATING TO MACROCYCLE SIZE AND STRUCTURE. Taylor & Francis Online. [Link]

  • Sengupta, A., et al. (2025). Comparative Evaluation of CMPO and Diglycolamide Based Solvent Systems for Actinide Partitioning in Mixer-Settler Runs Using Tracer-Spiked PHWR Simulated High Level Waste. ResearchGate. [Link]

  • Al-Akayleh, F., et al. (2026). CMPO-Functionalized Silica Sorbents for pH-Tunable Separation and Enrichment of Rare-Earth Elements from Environmental Matrices. ACS Sustainable Chemistry & Engineering. [Link]

  • Request PDF. (n.d.). Extraction and separation studies of rare earth elements using Cyanex 272 impregnated Amberlite XAD-7 resin. ResearchGate. [Link]

  • Kumar, V. (2022). Selective recovery of rare earth elements from e-waste via ionic liquid extraction. Tampere University Research Portal. [Link]

  • Ansari, S. A., et al. (2023). Diglycolamic acid for the mutual separation of lanthanides and actinides from dilute nitric acid solution: solvent extraction, dynamic light scattering, and spectroscopic investigations. RSC Publishing. [Link]

  • Shimojo, K., et al. (n.d.). A comprehensive extraction study using a mono-alkylated diglycolamic acid extractant: Comparison between a secondary amide group. ASRC. [Link]

  • Delmau, L. H., et al. (2007). CMPO-Functionalized C3-Symmetric Tripodal Ligands in Liquid/Liquid Extractions: Efficient, Selective Recognition of Pu(IV) with Low Affinity for 3+ Metal Ions. Inorganic Chemistry. [Link]

  • López-Castaño, M., et al. (n.d.). Study of the Chemical Recovery and Selectivity against U in the Radiochemical Separation of Th with Tri-n-butyl Phosphate by Varying the Proportion of Xylene and HCl Concentration. PMC. [Link]

  • Zhang, Z., et al. (2004). Cyanex 923 as the extractant in a rare earth element impurity analysis of high-purity cerium oxide. PubMed. [Link]

  • Unacademy. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Unacademy. [Link]

  • Wilden, A., et al. (2023). Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions. RSC Publishing. [Link]

  • Brossard, S., et al. (2019). Supramolecular Ligands for the Extraction of Lanthanide and Actinide Ions. IntechOpen. [Link]

  • Bardovskyi, R., et al. (2023). Synthesis, characterization and uptake studies of diglycolamic acid and diglycolamide analogs adsorbents for extraction of rare earth elements. ResearchGate. [Link]

  • Verboom, W., et al. (n.d.). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC Advances. [Link]

  • Unknown. (n.d.). 1) Solvent Extraction. Unknown Source. [Link]

  • Naganawa, H., et al. (2017). Highly efficient extraction separation of lanthanides using a diglycolamic acid extractant. Inorganic Chemistry. [Link]

  • White, D. J., et al. (2018). Lanthanide extraction selectivity of a tripodal carbamoylmethylphosphine oxide ligand system. Dalton Transactions. [Link]

  • Naganawa, H., et al. (2025). Highly Efficient Extraction Separation of Lanthanides Using a Diglycolamic Acid Extractant. ResearchGate. [Link]

  • Zante, G., et al. (2025). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)phosphinic Acid, Tributyl Phosphate and Phenol for the Extraction of Trivalent Rare-Earth Elements from Nitrate Solutions. MDPI. [Link]

  • Li, Y., et al. (n.d.). Application of diglycolamide extractant in rare-earth extraction. OUCI. [Link]

  • Wilden, A., et al. (2023). Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent me. Forschungszentrum Jülich. [Link]

  • Semenov, S. A., et al. (2024). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. MDPI. [Link]

  • Satusinprasert, S., et al. (n.d.). Effect of tri- n - butyl phosphate (TBP) concentration (percent volume...). ResearchGate. [Link]

  • Todd, T. A., et al. (2019). Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating. University of Idaho. [Link]

  • Mathur, J. N., et al. (n.d.). Extractant dependency for extraction of N p( V) by CMPO in decalin from 2M HN0 3. ResearchGate. [Link]

  • Tkachenko, L., et al. (n.d.). (PDF) Dynamic tests for actinide/lanthanide separation by CMPO solvent in fluorinated diluents. ResearchGate. [Link]

  • Marsh, S. F. (n.d.). Comparison between cmpo and dhdecmp for alpha decontamination of radioactive liquid waste. SciSpace. [Link]

  • Schaeffer, N., et al. (2025). Review on Hydrometallurgical Recovery of Metals with Deep Eutectic Solvents. MDPI. [Link]

  • Ojovan, M. I., et al. (2022). Recent Advances in Alternative Cementitious Materials for Nuclear Waste Immobilization: A Review. MDPI. [Link]

  • Porvali, A., et al. (n.d.). A brief review on hydrometallurgical technologies for recycling spent lithium-ion batteries. ResearchGate. [Link]

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